4,4-Dimethoxypiperidine
Description
The exact mass of the compound 4,4-Dimethoxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQQEBZVXXMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313635 | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-82-2 | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4-Dimethoxypiperidine CAS 5608-82-2 chemical properties
An In-depth Technical Guide to 4,4-Dimethoxypiperidine (CAS 5608-82-2): Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethoxypiperidine (CAS No. 5608-82-2), a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delves into the core physicochemical properties, spectroscopic profile, and key reactivity patterns of the molecule. We explore its dual functionality, highlighting the nucleophilic character of the secondary amine and the role of the acid-labile dimethyl acetal as a protecting group for a ketone. Detailed experimental protocols for its synthesis and key transformations, such as N-alkylation and deprotection, are provided. The guide contextualizes the utility of this compound within the broader landscape of piperidine-based drug discovery and outlines critical safety and handling information.
Introduction: The Prominence of the Piperidine Scaffold
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its ubiquity stems from its ability to serve as a robust, three-dimensional scaffold that can be readily functionalized to modulate pharmacological activity, improve physicochemical properties like solubility and bioavailability, and orient substituents in precise vectors to interact with biological targets.[1][2] 4,4-Dimethoxypiperidine emerges as a particularly valuable synthon in this class. It provides a stable yet strategically modifiable piperidine core, where the nitrogen atom serves as a handle for diversification and the C4-position harbors a masked ketone, offering a secondary point for chemical manipulation. This guide will dissect the chemical attributes that make this compound a powerful tool in the synthetic chemist's arsenal.
Core Molecular Profile of 4,4-Dimethoxypiperidine
Chemical Structure and Identifiers
4,4-Dimethoxypiperidine is a six-membered saturated heterocycle containing a nitrogen atom, with two methoxy groups attached to the C4 position.[3][4] This geminal diether substitution at C4 is its defining feature, effectively making it the dimethyl acetal of 4-piperidone.
Caption: Chemical Structure of 4,4-Dimethoxypiperidine
Key Identifiers:
-
IUPAC Name: 4,4-dimethoxypiperidine[5]
-
CAS Number: 5608-82-2[5]
-
SMILES: COC1(CCNCC1)OC[5]
-
Synonyms: 4-Piperidone, dimethyl acetal; Piperidine, 4,4-dimethoxy-[4][5]
Physicochemical Properties
The physical properties of 4,4-Dimethoxypiperidine are summarized in the table below. It is typically a colorless to pale yellow liquid under standard conditions.[4]
| Property | Value | Source(s) |
| Molecular Weight | 145.20 g/mol | [3][5] |
| Boiling Point | 177.3°C at 760 mmHg 75°C at 10 Torr | [3][6][7] |
| Density | 0.99 g/cm³ | [3][6][7] |
| Flash Point | 65.3°C | [3][6][7] |
| Refractive Index | 1.452 | [3][6][7] |
| LogP | 0.75 | [7] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [3][4] |
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 4,4-Dimethoxypiperidine relies on standard spectroscopic techniques. While specific spectra from a single source are not always publicly available, the expected spectral characteristics can be reliably predicted based on its molecular structure.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 145 would be expected. The fragmentation pattern is dictated by the stable piperidine ring and the acetal group. A prominent peak observed in GC-MS analysis is at m/z 82 .[5] This likely corresponds to the loss of a methoxy group (•OCH₃, 31 Da) and a methyl radical (•CH₃, 15 Da) followed by rearrangement, or a more complex fragmentation pathway characteristic of cyclic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A singlet at ~3.1-3.2 ppm integrating to 6H for the two equivalent methoxy (-OCH₃) groups.
-
A multiplet or broad singlet for the N-H proton; its chemical shift is variable and depends on solvent and concentration.
-
Two triplets (or more complex multiplets due to chair conformation) integrating to 4H each, corresponding to the two sets of equivalent methylene protons (-CH₂-) on the piperidine ring at positions 2,6 and 3,5. The protons at C2/C6 would be adjacent to the nitrogen, appearing further downfield (~2.8-3.0 ppm) than the protons at C3/C5 (~1.6-1.8 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals due to symmetry.
-
A signal for the two equivalent methoxy carbons (-OCH₃) around 48-50 ppm.
-
A signal for the methylene carbons adjacent to the nitrogen (C2, C6) around 45-47 ppm.
-
A signal for the other set of methylene carbons (C3, C5) around 35-37 ppm.
-
A quaternary carbon signal for the C4 atom bearing the methoxy groups, appearing significantly downfield around 95-100 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretch: Strong peaks just below 3000 cm⁻¹ (2800-3000 cm⁻¹) corresponding to the aliphatic and methoxy C-H bonds.
-
C-O Stretch: Strong, characteristic C-O stretching bands for the acetal group, typically found in the 1050-1150 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4,4-Dimethoxypiperidine lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic secondary amine and the acid-sensitive acetal.
The Nucleophilic Nitrogen: N-Alkylation and N-Acylation
The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, readily participating in reactions like alkylation, acylation, and reductive amination.[8] This allows for the introduction of a wide array of substituents at the N1 position, a common strategy in medicinal chemistry to modulate a compound's properties.[9]
Caption: General scheme for N-alkylation reaction.
Exemplary Protocol: N-Alkylation via Reductive Amination
This protocol describes the synthesis of a tertiary amine by reacting 4,4-Dimethoxypiperidine with an aldehyde. This method is often preferred over direct alkylation with halides as it avoids over-alkylation and uses milder reagents.[9]
-
Setup: To a round-bottom flask, add 4,4-Dimethoxypiperidine (1.0 eq) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution. If the aldehyde is a solid, it can be added directly.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution. This reagent is selective for the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
The Acetal Functionality: Hydrolytic Stability and Deprotection
The gem-dimethoxy group is an acetal (or ketal), which serves as a protecting group for the ketone at the C4 position. A critical feature of acetals is their stability under neutral and basic conditions, while being readily cleaved under acidic conditions to reveal the parent carbonyl. This pH-dependent lability allows chemists to perform modifications on the nitrogen atom without affecting the C4 position, and then unmask the ketone for subsequent reactions.
Caption: Acid-catalyzed hydrolysis to 4-piperidone.
Protocol: Acetal Deprotection to 4-Piperidone
-
Dissolution: Dissolve N-substituted 4,4-dimethoxypiperidine (1.0 eq) in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic or stoichiometric amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA).
-
Heating (Optional): Gently warm the reaction mixture (e.g., to 40-50°C) to accelerate the hydrolysis. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid by adding a base, such as saturated aqueous sodium bicarbonate, until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-piperidone derivative. Further purification can be achieved via chromatography or recrystallization if necessary.
Synthesis of 4,4-Dimethoxypiperidine
As a commercially available building block, its direct synthesis is often not required in a research setting. However, understanding its preparation from readily available starting materials is valuable. The most direct route is the acid-catalyzed ketalization of 4-piperidone hydrochloride using methanol.
Caption: Workflow for the synthesis of 4,4-Dimethoxypiperidine.
Applications in Research and Drug Development
4,4-Dimethoxypiperidine is primarily utilized as a versatile intermediate in organic synthesis.[3][4]
-
Pharmaceutical Scaffolding: Its core structure is a launchpad for creating libraries of N-substituted piperidines. After N-functionalization, the latent ketone can be revealed and used in reactions such as Wittig olefination, reductive amination to install a second amine, or conversion to a hydroxyl group, generating highly complex and diverse molecular architectures. Piperidine derivatives are key components in drugs targeting a wide range of conditions, including neurological disorders and viral infections.[10][11][12]
-
Potential Bioactivity: Some sources suggest the compound itself is being explored for potential antibacterial, antifungal, and antiviral properties, though this is a less common application compared to its role as a synthetic intermediate.[3]
Safety, Handling, and Storage
Proper handling of 4,4-Dimethoxypiperidine is crucial due to its hazardous nature. The Globally Harmonized System (GHS) classification indicates significant risks.
| Hazard Class | GHS Classification | Precaution |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [5] |
| Eye Damage/Irritation | H318: Causes serious eye damage. | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [5] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. | [5] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste. Avoid release into the environment.
Conclusion
4,4-Dimethoxypiperidine is more than a simple chemical; it is a strategic tool for molecular design. Its value is rooted in the predictable and orthogonal reactivity of its secondary amine and protected ketone functionalities. This dual nature provides chemists with a reliable platform for constructing complex, three-dimensional piperidine derivatives, which are central to the discovery of new therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential safely and effectively.
References
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LookChem. (n.d.). Cas 5608-82-2, 4,4-dimethoxypiperidine. Retrieved from [Link]
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ChemBK. (2024, April 9). piperidine, 4,4-dimethoxy-. Retrieved from [Link]
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CAS Database. (n.d.). 5608-82-2;77542-16-6 4,4-dimethoxypiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Zimmerman, D. M., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654.
- Norman, M. H., et al. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Journal of Medicinal Chemistry, 51(20), 6538-6546.
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Scripps Research Institute. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]
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Navigating Stability: A Comparative Analysis of 4,4-Dimethoxypiperidine and 4-Piperidone Hydrochloride for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the piperidine scaffold is a cornerstone, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] The strategic manipulation and protection of functional groups within this scaffold are critical for efficient and robust synthetic routes. This guide provides a detailed comparative stability analysis of two key piperidine-based intermediates: 4,4-dimethoxypiperidine and 4-piperidone hydrochloride. Understanding the inherent stability and degradation pathways of these molecules is paramount for process optimization, formulation development, and ensuring the quality and safety of the final drug product.
This technical guide, intended for researchers, scientists, and drug development professionals, delves into the chemical rationale behind the stability profiles of a protected ketone (ketal) versus its unprotected precursor. We will explore their behavior under various stress conditions, outline detailed experimental protocols for stability assessment, and discuss the practical implications for drug development workflows.
The Chemical Dichotomy: Ketal Protection vs. the Free Ketone
The fundamental difference between 4,4-dimethoxypiperidine and 4-piperidone lies in the protection of the carbonyl group at the 4-position. 4,4-Dimethoxypiperidine exists as a dimethyl ketal, a functional group known for its role as a protecting group for ketones and aldehydes.[2] This protection strategy is often employed in multi-step syntheses to prevent the reactive ketone from undergoing undesired reactions.[2] Conversely, 4-piperidone hydrochloride features a free ketone, which, while a versatile functional handle, also introduces potential instability.
The stability of these two compounds is intrinsically linked to the reactivity of the ketal and ketone functionalities under different chemical environments.
4,4-Dimethoxypiperidine: As a ketal, its stability is highly dependent on pH. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to the corresponding ketone and alcohol in the presence of acid.[3][4] This acid-catalyzed hydrolysis is a well-established equilibrium reaction, often driven to completion by the presence of excess water.[5]
4-Piperidone Hydrochloride: The hydrochloride salt form enhances the stability and water solubility of the parent piperidone.[6] However, the presence of the free carbonyl group and the secondary amine in the piperidine ring makes it susceptible to a different set of degradation pathways. These can include self-condensation reactions (such as aldol condensation), oxidation, and other reactions characteristic of ketones and secondary amines.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7] A comprehensive understanding of how 4,4-dimethoxypiperidine and 4-piperidone hydrochloride behave under these conditions is crucial for developing stability-indicating analytical methods.
Hydrolytic Stability: The Influence of pH
Acidic Conditions (e.g., 0.1 M HCl):
-
4,4-Dimethoxypiperidine: Expected to be highly unstable. The acid will catalyze the hydrolysis of the ketal, leading to the formation of 4-piperidone and methanol.[9] The rate of this hydrolysis is dependent on both pH and temperature.
-
4-Piperidone Hydrochloride: Generally stable in acidic solution as the amine is protonated, which deactivates it towards certain degradation pathways. The ketone itself is relatively stable to acid-catalyzed degradation under typical forced degradation conditions.
Neutral Conditions (e.g., Water):
-
4,4-Dimethoxypiperidine: Relatively stable, although slow hydrolysis to 4-piperidone can occur over extended periods, especially at elevated temperatures.
-
4-Piperidone Hydrochloride: Generally stable in aqueous solution.
Alkaline Conditions (e.g., 0.1 M NaOH):
-
4,4-Dimethoxypiperidine: Expected to be highly stable. The ketal functional group is resistant to base-catalyzed hydrolysis.[3]
-
4-Piperidone Hydrochloride: Prone to degradation. The basic conditions can deprotonate the α-carbon to the ketone, facilitating aldol-type condensation reactions to form higher molecular weight impurities. The free secondary amine can also participate in other base-catalyzed reactions.[10][11]
Oxidative Stability
Oxidative Conditions (e.g., 3% H₂O₂):
-
4,4-Dimethoxypiperidine: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide. The ether linkages of the ketal are generally more resistant to oxidation compared to a free ketone.
-
4-Piperidone Hydrochloride: The secondary amine is a primary site for oxidation. The ketone itself can also undergo oxidative cleavage under harsh conditions, though this is less common under standard forced degradation protocols.
Thermal Stability
Thermal Conditions (e.g., 60-80°C, solid state and in solution):
-
4,4-Dimethoxypiperidine: As a liquid at room temperature, its thermal stability in an inert atmosphere is expected to be good. In the presence of moisture, thermal stress can accelerate hydrolysis.
-
4-Piperidone Hydrochloride: As a solid, it is generally stable at moderate temperatures.[6] However, in solution, elevated temperatures can accelerate degradation, particularly under basic conditions. At very high temperatures, thermal decomposition can lead to the generation of irritating and toxic gases.[6]
Photostability
Photolytic Conditions (e.g., ICH Q1B recommended light exposure): [5]
-
4,4-Dimethoxypiperidine: While specific data is limited, ketals are not strong chromophores and are generally expected to be relatively photostable. However, the piperidine ring itself may have some susceptibility to photodegradation.
-
4-Piperidone Hydrochloride: Ketones can absorb UV light and undergo photochemical reactions, such as Norrish Type I and Type II reactions, which can lead to a variety of degradation products.[7] The presence of the piperidine ring may also influence the photolytic degradation pathway.
Table 1: Summary of Predicted Stability under Forced Degradation Conditions
| Stress Condition | 4,4-Dimethoxypiperidine | 4-Piperidone Hydrochloride |
| Acidic Hydrolysis | Unstable (hydrolyzes to 4-piperidone) | Stable |
| Neutral Hydrolysis | Relatively Stable (slow hydrolysis possible) | Stable |
| Alkaline Hydrolysis | Stable | Unstable (potential for aldol condensation) |
| Oxidation | Moderately Stable (N-oxidation possible) | Moderately Stable (N-oxidation and other reactions possible) |
| Thermal | Stable (in absence of moisture) | Stable (solid), less stable in solution |
| Photolytic | Relatively Stable | Potentially Unstable |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
A single HPLC method capable of separating 4,4-dimethoxypiperidine, 4-piperidone, and all potential degradation products is ideal.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to resolve both the more polar 4-piperidone hydrochloride and the less polar 4,4-dimethoxypiperidine and their respective degradants. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 210 nm), or Mass Spectrometry for identification of unknown degradants.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
The following is a generalized protocol. The specific conditions (concentration, time, and temperature) should be adjusted to achieve a target degradation of 5-20%.[13]
1. Sample Preparation:
-
Prepare stock solutions of 4,4-dimethoxypiperidine and 4-piperidone hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a predetermined time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a predetermined time.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for a predetermined time.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for a predetermined time, then dissolve in the solvent.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A dark control should be kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by the validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times and peak areas of any degradation products.
-
If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in structure elucidation.
Visualization of Key Concepts
Chemical Structures and Interconversion
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Introduction: Understanding the Role and Properties of 4,4-dimethoxypiperidine
An In-depth Technical Guide to the Solubility of 4,4-dimethoxypiperidine in Organic Solvents
4,4-Dimethoxypiperidine, with the chemical formula C7H15NO2 and CAS number 5608-82-2, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, its utility as a synthetic building block is substantial. The presence of the geminal dimethoxy groups at the 4-position introduces unique stereoelectronic properties, modifying the basicity of the piperidine nitrogen and offering a latent carbonyl group. This makes it a valuable intermediate for creating more complex molecular architectures.
For researchers in drug development and process chemistry, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of reaction media, dictates purification strategies such as crystallization, and critically influences formulation for preclinical and clinical studies.[3] This guide provides a deep dive into the theoretical and practical aspects of the solubility of 4,4-dimethoxypiperidine, offering a predictive framework based on its molecular structure and outlining robust protocols for its empirical determination.
Part 1: Theoretical Solubility Profile Based on Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that shares similar polarity, hydrogen bonding capabilities, and dipole moments.
Molecular Structure Analysis
The structure of 4,4-dimethoxypiperidine features several key functional groups that determine its interactions with solvents:
-
Secondary Amine (N-H): The piperidine ring contains a secondary amine, which can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair). This is a primary driver of its interaction with polar, protic solvents.
-
Geminal Dimethoxy Groups (-OCH3): The two ether-like methoxy groups are polar and can act as hydrogen bond acceptors. They increase the molecule's overall polarity compared to a simple dialkylpiperidine.
-
Aliphatic Backbone: The saturated carbon rings provide a non-polar character, which allows for some interaction with less polar solvents through van der Waals forces.
Overall, 4,4-dimethoxypiperidine (Molar Mass: 145.2 g/mol ) is a moderately polar molecule with significant hydrogen bonding potential.[4]
Predicted Solubility in Common Organic Solvent Classes
Based on this structural analysis, we can predict a qualitative solubility profile:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with both the N-H group and the oxygen atoms of the methoxy groups. While a related compound, 4,4-dimethylpiperidine, exhibits only moderate water solubility, the added polarity and hydrogen bond accepting sites from the two methoxy groups in 4,4-dimethoxypiperidine should significantly enhance aqueous and alcohol solubility.[5]
-
Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO): Good to high solubility is expected. These solvents cannot donate hydrogen bonds but have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H proton of the piperidine ring.
-
Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to good solubility is likely. While less polar than the aforementioned classes, these solvents can interact via dipole-dipole forces. Chloroform, in particular, can act as a weak hydrogen bond donor, which may enhance solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. The intermolecular forces of these solvents (primarily London dispersion forces) are not strong enough to overcome the more favorable interactions that 4,4-dimethoxypiperidine molecules have with each other. While some solubility in diethyl ether might be observed due to its ether linkages, it will be significantly less than in more polar solvents.
This predictive framework is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good to High | Dipole-Dipole, Hydrogen Bonding (Acceptor) |
| Halogenated | Dichloromethane, Chloroform | Moderate to Good | Dipole-Dipole |
| Non-Polar | Hexanes, Toluene, Cyclohexane | Low | London Dispersion Forces |
Part 2: Experimental Protocols for Solubility Determination
While theoretical prediction is a valuable starting point, empirical measurement is essential for accurate, actionable data. The choice of method often depends on the stage of research, with high-throughput methods favored in early discovery and more rigorous equilibrium methods used in process development.[6]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The gold standard for determining the intrinsic solubility of a compound is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[7] This protocol ensures that the measurement reflects a true thermodynamic limit.[6]
Protocol Steps:
-
Preparation: Add an excess amount of solid 4,4-dimethoxypiperidine to a known volume of the desired organic solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Phase Separation: Cease agitation and allow the vial to stand at the controlled temperature for a short period to let the excess solid settle. Subsequently, separate the saturated supernatant from the solid residue via centrifugation or filtration. Filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is critical to avoid introducing solid particles into the analytical sample.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of 4,4-dimethoxypiperidine using a validated analytical method, such as HPLC-UV, GC-MS, or qNMR.
-
Calculation: Convert the measured concentration into standard solubility units (e.g., mg/mL or g/100 mL).
Causality and Trustworthiness: This method is self-validating because the measurement of a constant concentration over extended time points confirms that a true thermodynamic equilibrium has been reached. The use of an excess of the solid starting material is a critical control.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Nephelometry
In early drug discovery, when compound availability is limited, kinetic solubility is often measured. This method determines the concentration at which a compound precipitates from a stock solution (typically DMSO) upon addition to an aqueous or organic medium. It is a measure of how readily a compound stays in solution under non-equilibrium conditions.[3]
Protocol Steps:
-
Stock Solution: Prepare a high-concentration stock solution of 4,4-dimethoxypiperidine in a universal solvent like DMSO.
-
Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the desired organic solvent to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells. The introduction of the compound from a highly soluble state (in DMSO) into a solvent where it is less soluble will induce precipitation if the solubility limit is exceeded.
-
Turbidity Measurement: Immediately after addition and mixing, measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Expertise & Causality: This is a rapid but less precise method. The use of DMSO as a co-solvent can sometimes lead to an overestimation of solubility compared to the thermodynamic value.[7] However, its speed and low sample consumption make it invaluable for ranking compounds during lead optimization.[6]
Caption: High-Throughput Kinetic Solubility Workflow.
Part 3: Applications in Research and Development
The solubility data of 4,4-dimethoxypiperidine directly informs critical decisions throughout the development pipeline:
-
Chemical Synthesis: Selecting an appropriate reaction solvent ensures that reactants are in the same phase, which can dramatically affect reaction rates and yields. For reactions involving 4,4-dimethoxypiperidine, polar aprotic solvents like THF or acetonitrile are likely good candidates.
-
Purification: Solubility differences are exploited during purification. To purify by crystallization, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, allowing for high recovery of pure solid material. A solvent pair (e.g., ethanol/hexane) might be effective.
-
Pharmaceutical Formulation: For a compound to be developed as a drug, its solubility in pharmaceutically acceptable solvents or buffer systems is a key parameter.[8] Poor solubility can hinder bioavailability and requires advanced formulation strategies.[3] Understanding the intrinsic solubility in various media is the first step in this process.
Conclusion
While specific, publicly available quantitative data on the solubility of 4,4-dimethoxypiperidine is scarce, a robust understanding can be built from first principles of its molecular structure. It is predicted to be a moderately polar compound with high solubility in polar protic solvents and good solubility in polar aprotic solvents, with limited solubility in non-polar media. This guide provides both the theoretical foundation for these predictions and the practical, validated experimental protocols necessary for researchers to determine precise solubility values in their specific solvent systems of interest. Such empirical data is indispensable for the efficient and successful application of this versatile building block in synthesis and drug development.
References
- A Recent Advancement in Approaches used for Estim
- piperidine, 4,4-dimethoxy- - ChemBK.
- 4,4-Dimethoxypiperidine | C7H15NO2 | CID 557469 - PubChem.
- CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- solubility experimental methods.pptx.
- 4,4-DIMETHOXYPIPERIDINE - gsrs.
Sources
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- 2. 4,4-Dimethoxypiperidine | C7H15NO2 | CID 557469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
4,4-Dimethoxypiperidine safety data sheet (SDS) and hazards
CAS: 5608-82-2 | Formula: C₇H₁₅NO₂ | M.W.: 145.20 g/mol [1]
Executive Summary
4,4-Dimethoxypiperidine is a specialized heterocyclic building block primarily used in medicinal chemistry as a "masked" ketone. By protecting the C4 ketone of 4-piperidone as a dimethyl acetal, researchers can perform chemoselective transformations on the secondary amine (N1 position) without competing side reactions at the carbonyl group.[2] This guide outlines the physicochemical properties, specific hazard controls, and synthetic protocols required to handle this moisture-sensitive intermediate with scientific integrity.[2]
Part 1: Chemical Identity & Physicochemical Properties
Substance Identification
-
IUPAC Name: 4,4-Dimethoxypiperidine[2]
-
Synonyms: 4-Piperidone dimethyl acetal; Piperidine, 4,4-dimethoxy-
-
CAS Number: 5608-82-2[3]
-
Molecular Structure: A six-membered piperidine ring with a secondary amine at position 1 and two methoxy groups at position 4 (acetal functionality).[2]
Physicochemical Data Table
Note: Values represent the free base form. Hydrochloride salts will differ significantly in physical state (solid vs. liquid).[2]
| Property | Value | Context for Handling |
| Physical State | Liquid (Colorless to pale yellow) | Handle with liquid transfer protocols.[2] |
| Boiling Point | ~75°C @ 10 mmHg (approx. 185°C atm) | High boiling point; vacuum distillation recommended for purification.[2] |
| Density | 0.99 - 1.00 g/mL | Similar to water; phase separation in aqueous workups requires attention to pH. |
| Flash Point | ~65–68°C (Closed Cup) | Classified as a Combustible Liquid . |
| pKa | ~10–11 (Secondary Amine) | Basic.[2] Will form salts with acids; acetal is acid-labile. |
| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible w/ water | Hygroscopic.[2] Water miscibility complicates extraction unless salting-out methods are used. |
Part 2: Hazard Identification & Toxicology (GHS)[2]
GHS Classification
Based on the Globally Harmonized System (GHS), 4,4-Dimethoxypiperidine is classified as an Irritant .[2] While less volatile than lower molecular weight amines, the secondary amine moiety drives its toxicity profile.[2]
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]
Structural Alerts & Toxicology[2]
-
Secondary Amine Hazard: Like all secondary amines, this compound can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines , which are potent carcinogens.[2] Strictly avoid co-storage or co-handling with nitrosating agents.[2]
-
Acetal Hydrolysis: In the presence of stomach acid or acidic reagents, the acetal hydrolyzes to release methanol and 4-piperidone .[2] Methanol toxicity (metabolic acidosis) is a secondary risk upon significant ingestion.[2]
Part 3: Safe Handling & Storage Protocols
The "Acetal Integrity" Protocol
The primary stability risk is acid-catalyzed hydrolysis .[2] Atmospheric moisture combined with CO₂ (carbonic acid) or trace acid on glassware can degrade the acetal back to the ketone.[2]
Storage Requirements:
-
Atmosphere: Store under inert gas (Nitrogen or Argon).[2]
-
Temperature: 2–8°C (Refrigerated) is optimal to retard oxidation and hydrolysis.[2]
-
Container: Tightly sealed glass or chemically resistant HDPE. Avoid metal containers if long-term storage stability is unverified.
Engineering Controls & PPE
-
Ventilation: All open handling must occur in a certified chemical fume hood.[2]
-
Gloves: Nitrile rubber (0.11 mm thickness) provides adequate splash protection.[2]
-
Eyes: Chemical safety goggles.[2] Face shields are recommended during vacuum distillation.[2]
Visual Workflow: Safe Handling
The following diagram illustrates the decision logic for transferring and handling the reagent to maintain anhydrous conditions.
Figure 1: Safe handling workflow emphasizing inert atmosphere maintenance to prevent acetal hydrolysis.
Part 4: Emergency Response
| Scenario | Immediate Action | Mechanism/Rationale |
| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses.[2][4][5] | Amine bases cause rapid corneal saponification.[2] Immediate dilution is critical.[2] |
| Skin Contact | Wash with soap and water.[2][4] Do not use organic solvents.[2] | Solvents may increase transdermal absorption.[2] |
| Inhalation | Move to fresh air.[2][4] If breathing is difficult, give oxygen.[2][4] | Amine vapors cause bronchospasm and edema.[2] |
| Spill Cleanup | Absorb with inert material (vermiculite/sand).[2] Do not use acid to neutralize spill.[2] | Acid will hydrolyze the acetal, releasing methanol vapors and ketone, complicating the hazard.[2] |
Part 5: Synthetic Utility & Deprotection
Why Use 4,4-Dimethoxypiperidine?
In drug development, synthesizing 4-substituted piperidines (e.g., for fentanyl analogs, neurokinin antagonists, or Donepezil derivatives) often requires modifying the nitrogen atom first.[2]
-
Problem: If you use 4-piperidone , the ketone is electrophilic and can interfere with N-alkylation or undergo self-condensation.
-
Solution: Use 4,4-dimethoxypiperidine .[1][2][3][6] The acetal acts as a protecting group.[2]
Deprotection Protocol (Standardized)
-
Reagents: 1M to 6M HCl or aqueous Trifluoroacetic acid (TFA).[2]
-
Conditions: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: TLC (Visualize with Ninhydrin for amine or DNPH stain for the released ketone).[2]
-
Workup: Neutralize carefully with NaHCO₃ or NaOH before extraction to ensure the amine is in the free base form (organic soluble).[2]
Synthetic Pathway Diagram
Figure 2: Strategic use of 4,4-dimethoxypiperidine to bypass ketone interference during N-functionalization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557469, 4,4-Dimethoxypiperidine.[2] Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 4,4-dimethoxypiperidine.[2] Retrieved from [Link][2]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 4,4-Dimethylpiperidine | 4045-30-1 [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
4,4-Dimethoxypiperidine: The Stabilized Architect for Piperidine Scaffolds
Executive Summary
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in over 12,000 biologically active compounds. However, the synthesis of 4-substituted piperidines often faces a critical bottleneck: the instability of 4-piperidone . In its free base form, 4-piperidone rapidly undergoes self-condensation and polymerization, making it difficult to handle.
4,4-Dimethoxypiperidine (CAS 5608-82-2) serves as a robust "masked" ketone building block. By locking the reactive carbonyl as a dimethyl ketal, researchers can perform aggressive N-functionalization (alkylation, acylation, arylation) without disturbing the C4 center. Once the nitrogen scaffold is established, a simple acidic hydrolysis unmasks the ketone, readying the molecule for reductive amination, Grignard addition, or Wittig olefination.
This guide details the strategic application of 4,4-dimethoxypiperidine, providing validated protocols for its use as a stable precursor to complex pharmaceutical intermediates.
Part 1: Chemical Profile & Strategic Utility
The Stability Paradox
The primary value of 4,4-dimethoxypiperidine lies in its stability relative to its parent ketone. 4-Piperidone exists commercially only as a hydrate or hydrochloride salt because the free ketone is prone to intermolecular aldol-like condensations. The dimethyl ketal protects the C4 position, rendering the ring stable to basic and nucleophilic conditions.
| Property | 4,4-Dimethoxypiperidine | 4-Piperidone (Free Base) |
| CAS Number | 5608-82-2 | 41661-47-6 |
| State | Colorless Liquid | Unstable Oil (Polymerizes) |
| Stability | High (shelf-stable) | Low (must be used immediately) |
| Nucleophile Tolerance | Resistant (Grignard, LiAlH4 compatible) | Reactive (Incompatible) |
| Deprotection | Acidic Hydrolysis (HCl/H2O) | N/A |
Strategic Workflow
The use of this building block follows a "Mask-Derivatize-Unmask" logic. This allows for the construction of the N-substituent before exposing the sensitive ketone.
Figure 1: The strategic workflow utilizing the ketal protection to bypass 4-piperidone instability.
Part 2: Experimental Protocols
The following protocols describe the synthesis of N-Benzyl-4-piperidone , a key intermediate for the Alzheimer's drug Donepezil , starting from 4,4-dimethoxypiperidine. This route avoids the handling of unstable free-base piperidone.
Protocol A: N-Alkylation (The "Masked" Phase)
Objective: Synthesize N-benzyl-4,4-dimethoxypiperidine. Rationale: The ketal remains intact under basic alkylation conditions.
-
Reagents:
-
4,4-Dimethoxypiperidine (1.0 equiv)
-
Benzyl chloride (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Acetonitrile (ACN) or DMF (10 volumes)
-
-
Procedure:
-
Charge a round-bottom flask with 4,4-dimethoxypiperidine and ACN.
-
Add K2CO3 and stir at room temperature for 10 minutes.
-
Add benzyl chloride dropwise to control the exotherm.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for disappearance of the secondary amine.
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with Brine, dry over Na2SO4, and concentrate.[2]
-
Yield: Typically >90% as a pale yellow oil.
-
Protocol B: Acidic Deprotection (The "Unmasking" Phase)
Objective: Hydrolysis of the ketal to release N-benzyl-4-piperidone. Rationale: Aqueous acid cleaves the acetal. The resulting ketone is stable in situ or as a salt, but should be processed or stored cold if isolated as a free base.
-
Reagents:
-
N-Benzyl-4,4-dimethoxypiperidine (from Protocol A)
-
6N Hydrochloric Acid (HCl) (5.0 equiv)
-
Water/THF mixture (1:1)
-
-
Procedure:
-
Dissolve the intermediate in THF/Water.
-
Add 6N HCl slowly.
-
Stir at Room Temperature for 2 hours (or heat to 50°C if kinetics are slow).
-
Validation: Monitor by TLC. The product will be more polar than the starting ketal.
-
Workup: Neutralize carefully with saturated NaHCO3 to pH 8. Extract immediately with DCM.
-
Caution: Do not allow the free base ketone to stand for prolonged periods without solvent; it may darken/polymerize. Use immediately in the next step or convert to the HCl salt for storage.
-
Protocol C: Reductive Amination (Divergent Synthesis)
Objective: Synthesis of a 4-amino-piperidine scaffold (Pharmacophore generation). Rationale: This step installs the final diversity element.
-
Reagents:
-
N-Benzyl-4-piperidone (1.0 equiv)
-
Aniline derivative (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
DCE (Dichloroethane)
-
-
Procedure:
-
Mix the ketone and amine in DCE. Add acetic acid (1-2 drops). Stir for 30 mins to form the imine.
-
Add STAB in one portion.
-
Stir at RT overnight.
-
Quench: Add aqueous NaHCO3. Extract with DCM.
-
Purification: Column chromatography.[2]
-
Part 3: Applications in Medicinal Chemistry[1][2][3]
Case Study: Donepezil Intermediate
N-Benzyl-4-piperidone is a critical intermediate in the synthesis of Donepezil (Aricept) , an acetylcholinesterase inhibitor.[3][4]
-
Traditional Route: Direct benzylation of 4-piperidone HCl. Requires careful pH control to avoid polymerization of the free base during the reaction.
-
Optimized Route (via Ketal): Benzylation of 4,4-dimethoxypiperidine (Protocol A) followed by hydrolysis (Protocol B). This route offers higher overall yields and cleaner impurity profiles because the reactive ketone is masked during the alkylation step [1].
Scaffold Diversity
The liberated ketone can be diverted into multiple pathways:
-
Neurokinin-1 (NK1) Antagonists: Via Grignard addition of aryl groups to the C4 ketone [2].
-
Fentanyl Analogs: (Historical context) Reductive amination with aniline derivatives.[2] Note: Strict regulatory compliance is required for this chemistry.
-
Spirocycles: Reaction with hydrazine or diamines to form spiro-piperidines, common in GPCR ligands.
Part 4: Safety & Handling
-
Corrosivity: 4,4-Dimethoxypiperidine is a skin and eye irritant (H315, H319). Wear nitrile gloves and safety goggles.
-
Volatility: The compound has a characteristic amine odor. Handle in a fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, though it is significantly more stable than the free ketone.
References
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Source: ACS Omega, 2020. URL:[Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Source: Organic Process Research & Development (Taylor & Francis). URL:[Link]
Sources
Methodological & Application
Application Note: Protocol for Acid-Catalyzed Hydrolysis of 4,4-Dimethoxypiperidine
Part 1: Regulatory & Safety Advisory (Critical)
⚠️ COMPLIANCE WARNING: DEA LIST I CHEMICAL 4-Piperidone and its salts (including the hydrochloride monohydrate described herein) are designated as List I Chemicals by the U.S. Drug Enforcement Administration (DEA) and other international regulatory bodies due to their use as precursors in the synthesis of fentanyl and related opioids.
Authorization: Ensure your facility possesses the necessary registrations (e.g., DEA Form 510) before procuring or synthesizing this material.
Chain of Custody: Strict inventory logs and security protocols are mandatory.
Safety: Handle with standard PPE. While the salt is stable, the free base is volatile and skin-permeable.
Part 2: Scientific Foundation & Mechanistic Insight
The Chemical Challenge
The hydrolysis of 4,4-dimethoxypiperidine (1) to 4-piperidone (2) appears trivial but presents specific stability challenges. The free base of 4-piperidone is unstable; it is prone to self-condensation (aldol-type reactions) and polymerization upon standing. Therefore, the only robust protocol involves isolating the product as the hydrochloride monohydrate salt (3).
Mechanistic Dynamics
Unlike standard ketal hydrolysis, this substrate contains a basic secondary amine.
-
Amine Protonation: The first equivalent of acid protonates the piperidine nitrogen. This creates an electron-withdrawing ammonium center (
), which inductively destabilizes the developing positive charge on the oxocarbenium ion intermediate. Consequently, this hydrolysis is kinetically slower than that of a simple cyclohexanone ketal, often requiring mild heat (40–50 °C) rather than just room temperature. -
Ketal Hydrolysis: Excess acid drives the equilibrium by protonating the methoxy groups, facilitating methanol elimination.
-
Hydrate Stabilization: The resulting ketone is highly electrophilic (due to the adjacent ammonium cation) and readily traps a water molecule to form the gem-diol (hydrate), which crystallizes stably with HCl.
Reaction Pathway Diagram
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 4-Piperidone Hydrochloride Monohydrate (10g Scale). Yield Target: >85% Purity Target: >98% (HPLC/Titration)
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| 4,4-Dimethoxypiperidine | 145.20 | 1.0 | 10.0 g | Substrate |
| Hydrochloric Acid (37% aq) | 36.46 | 3.5 | ~20 mL | Catalyst/Reactant |
| Water (DI) | 18.02 | Solvent | 30 mL | Solvent |
| Isopropanol (IPA) | 60.10 | - | 100 mL | Anti-solvent |
| Acetone | 58.08 | - | 50 mL | Wash solvent |
Equipment:
-
100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser (optional, for temperature control).
-
Rotary Evaporator.
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge: To a 100 mL RBF, add 10.0 g of 4,4-dimethoxypiperidine .
-
Solvation: Add 30 mL of DI water . Stir to form a suspension/emulsion.
-
Acidification: Slowly add 20 mL of 37% HCl dropwise.
-
Note: The reaction is exothermic. The amine protonation occurs immediately. A clear solution should form.
-
-
Heating: Heat the mixture to 45–50 °C for 2–4 hours .
-
Control: Do not exceed 60 °C to avoid degradation.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH) or LCMS. Disappearance of the ketal starting material indicates completion.[2]
-
Phase 2: Workup & Isolation (The "Salt" Method)
-
Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate under reduced pressure (bath temp 50 °C) to remove water and the methanol by-product.
-
Observation: The mixture will become a thick, white slurry or oil.
-
-
Solvent Exchange (Azeotrope): Add 30 mL of Isopropanol (IPA) to the residue and re-concentrate. Repeat this step twice.
-
Why? This removes residual water azeotropically, which is critical for crystallization.
-
-
Crystallization: Suspend the final residue in 50 mL of IPA . Heat to reflux briefly to break up solids, then allow to cool slowly to room temperature, then to 0–4 °C in an ice bath for 1 hour.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the filter cake with 20 mL of cold acetone .
-
Insight: Acetone removes trace yellow impurities and facilitates faster drying.
-
-
Drying: Dry the solid in a vacuum oven at 45 °C for 6 hours.
Workflow Visualization
Part 4: Critical Process Parameters & Troubleshooting
Characterization Data[2][3][4]
-
Appearance: White to off-white crystalline powder.[3]
-
Melting Point: 185–189 °C (decomposition).[4]
-
Solubility: Highly soluble in water; insoluble in ether/acetone.
-
Structure: Often exists as the gem-diol (4,4-dihydroxypiperidinium chloride).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is an oil/gum | Residual water preventing crystallization. | Perform IPA azeotrope again. Scratch flask with glass rod to induce nucleation. |
| Low Yield (<50%) | Product lost in mother liquor (too much water). | Reduce water volume in reaction. Ensure IPA is used for crystallization, not water. |
| Yellow Coloration | Oxidation or polymerization of free base. | Ensure temperature did not exceed 60°C. Wash thoroughly with cold acetone. |
| Incomplete Reaction | Insufficient acid or time. | Check pH < 1. Extend reaction time. The ammonium salt slows down hydrolysis. |
References
-
World Intellectual Property Organization (WIPO). (2022). A Process for the Preparation of 4-Piperidone HCl Hydrate. WO2022195497A1.[5] Link
-
ChemicalBook. (2023).[6] 4,4-Piperidinediol hydrochloride: Properties, Applications and Safety. Link
-
National Institutes of Health (NIH). (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharm Res. 22(4):628-35.[7] Link
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. 87 FR 57852. Link
Sources
- 1. rsc.org [rsc.org]
- 2. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 3. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 4. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Modern Approach to the Synthesis of N-Substituted 4-Piperidones via In Situ Acetal Deprotection
For researchers, scientists, and professionals in drug development, the 4-piperidone scaffold is a cornerstone of medicinal chemistry. This heterocyclic motif is a key structural component in a vast array of pharmacologically active agents, particularly those targeting the central nervous system.[1] The synthesis of N-substituted 4-piperidones is, therefore, a subject of continuous innovation, aiming for efficiency, scalability, and versatility. This guide details a robust and elegant synthetic strategy that employs a dimethyl acetal as a masked ketone functionality, which is unveiled in situ to construct the 4-piperidone ring.
The Strategic Importance of the Dimethyl Acetal in 4-Piperidone Synthesis
While various methods exist for the synthesis of 4-piperidones, including the Petrenko-Kritschenko reaction and Dieckmann condensation, the use of a precursor bearing a protected carbonyl group, such as a dimethyl acetal, offers distinct advantages.[2][3][4] Acetals are excellent protecting groups for ketones and aldehydes due to their stability in neutral to strongly basic conditions.[5] This stability allows for the manipulation of other functional groups within the molecule without premature reaction of the carbonyl group.
In the context of N-substituted 4-piperidone synthesis, employing a divinyl ketone precursor where the ketone is protected as a dimethyl acetal allows for a controlled, one-pot reaction cascade. The synthesis commences with the acid-catalyzed hydrolysis of the dimethyl acetal to generate the highly reactive divinyl ketone intermediate. This intermediate is immediately trapped by a primary amine in a double aza-Michael addition, leading to the spontaneous cyclization to the desired 4-piperidone ring. This approach circumvents the potential instability and polymerization of divinyl ketone, ensuring a higher yield and purity of the final product.
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis proceeds through a two-stage, one-pot process:
-
In Situ Deprotection of the Dimethyl Acetal: The reaction is initiated by the introduction of an acid catalyst, which protonates one of the methoxy groups of the dimethyl acetal. This is followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by the loss of a second molecule of methanol, regenerates the ketone functionality, yielding the divinyl ketone.
-
Double Aza-Michael Addition and Cyclization: The newly formed divinyl ketone is a potent Michael acceptor. A primary amine, present in the reaction mixture, rapidly undergoes a conjugate addition to one of the vinyl groups. The resulting enolate then tautomerizes, and the secondary amine undergoes a second, intramolecular aza-Michael addition to the remaining vinyl group, thereby closing the six-membered piperidone ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N-substituted 4-piperidones from a dimethyl acetal precursor.
Caption: A schematic overview of the synthetic pathway.
Experimental Protocol: Synthesis of N-Benzyl-4-Piperidone
This protocol provides a detailed procedure for the synthesis of N-benzyl-4-piperidone, a common and versatile intermediate in drug discovery.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1,5-Dimethoxy-1,5-pentadiene | C₇H₁₂O₂ | 128.17 | ≥95% | Major Supplier |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Major Supplier |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% | Major Supplier |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - | In-house Prep. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Major Supplier |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Major Supplier |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Major Supplier |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethoxy-1,5-pentadiene (12.8 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Amine: In a separate beaker, dissolve benzylamine (10.7 g, 0.1 mol) in ethanol (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the dimethyl acetal over 15 minutes.
-
Acid-Catalyzed Cyclization: Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-benzyl-4-piperidone can be purified by vacuum distillation or column chromatography on silica gel to yield a pale yellow oil.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrolysis of the acetal. | Increase the amount of acid catalyst slightly or extend the reaction time. Ensure adequate water is present for hydrolysis; a small amount of water in the ethanol can be beneficial. |
| Side reactions of the divinyl ketone. | Ensure the primary amine is added before the acid catalyst to allow for rapid trapping of the divinyl ketone as it is formed. | |
| Impure Product | Incomplete reaction or side-product formation. | Optimize the reaction time and temperature. Ensure efficient stirring. For purification, vacuum distillation is often effective for liquid products. |
| Reaction Stalls | Insufficient acid catalyst or low temperature. | Check the pH of the reaction mixture and add more acid if necessary. Ensure the reaction is maintained at the optimal reflux temperature. |
Concluding Remarks
The synthesis of N-substituted 4-piperidones from dimethyl acetal precursors represents a powerful and strategic approach in modern organic synthesis. The in situ deprotection of the acetal to generate a reactive divinyl ketone, which is then trapped in a double aza-Michael addition, provides a high-yielding and clean route to this important heterocyclic scaffold. The protocol detailed herein for the synthesis of N-benzyl-4-piperidone can be adapted for a variety of primary amines, offering a versatile platform for the generation of diverse libraries of 4-piperidone derivatives for drug discovery and development.
References
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]
- CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Mannich reaction. Wikipedia. [Link]
-
Aza-Cope rearrangement. Wikipedia. [Link]
-
Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. [Link]
-
Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. University of North Texas. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Petrenko-Kritschenko piperidone synthesis. Wikipedia. [Link]
-
Optimized Synthesis of 4-Piperidone. Scribd. [Link]
-
Aza-Cope Rearrangement. Chem-Station. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. PMC. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of 4,4-Dimethoxypiperidine to 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Piperidone in Synthesis
4-Piperidone and its derivatives are cornerstone building blocks in modern medicinal chemistry and pharmaceutical development. As a versatile intermediate, 4-piperidone is integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), including potent analgesics like fentanyl and novel therapeutics such as Lumateperone and Efinaconazole.[1] The carbonyl group at the 4-position serves as a reactive handle for a multitude of chemical transformations, making its efficient and clean generation a critical step in many synthetic routes.
The 4,4-dimethoxy ketal of piperidine is a commonly employed protecting group for the 4-keto moiety. This protection strategy allows for selective reactions at other positions of the piperidine ring, such as N-alkylation or N-acylation, without interference from the ketone. The subsequent deprotection, or hydrolysis, of the ketal to regenerate the 4-piperidone is a seemingly straightforward yet crucial transformation that requires careful control of reaction conditions to ensure high yield and purity of the final product.
This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for the deprotection of 4,4-dimethoxypiperidine to 4-piperidone, primarily focusing on the widely used acid-catalyzed hydrolysis.
Mechanistic Underpinnings: The "Why" Behind Acid-Catalyzed Ketal Hydrolysis
The deprotection of a ketal to a ketone is a classic example of an acid-catalyzed hydrolysis reaction.[2] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of reversible steps, and driving the equilibrium towards the product is key to achieving high conversion.
The key steps in the acid-catalyzed hydrolysis of 4,4-dimethoxypiperidine are as follows:
-
Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺ from aqueous HCl). This protonation converts the methoxy group into a good leaving group (methanol).
-
Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation to Form a Hemiketal: A proton is transferred from the newly added hydroxyl group to a base (e.g., water), resulting in the formation of a neutral hemiketal intermediate.
-
Protonation of the Second Methoxy Group: The second methoxy group is then protonated by the acid catalyst, preparing it to be a good leaving group.
-
Elimination of Methanol: The protonated methoxy group is eliminated as a second molecule of methanol, and the lone pair on the hydroxyl group forms a pi bond with the carbon, regenerating the carbonyl group.
-
Formation of 4-Piperidone: The final product, 4-piperidone, is formed along with the regeneration of the acid catalyst.
To drive the reaction to completion, it is common to use a large excess of water, which, according to Le Chatelier's principle, shifts the equilibrium towards the products.
Visualizing the Mechanism
Sources
Application Note: Advanced Preparation of Piperidine-Based Pharmaceutical Intermediates
Executive Summary & Strategic Rationale
The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs, serving as the core pharmacophore in therapeutics ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Donepezil) and antihistamines (Loratadine) [1].
For the medicinal chemist, the synthesis of piperidine intermediates presents a dichotomy of challenges: scalability versus stereochemical precision . While reduction of the aromatic pyridine ring is the most atom-economical route for achiral scaffolds, it often struggles with stereoselectivity. Conversely, de novo assembly via cyclization offers precision but suffers from higher step counts.[1][2]
This guide details two validated protocols representing the "workhorse" and "precision" ends of the spectrum:
-
Protocol A: Heterogeneous Catalytic Hydrogenation (High-throughput, Scalable).
-
Protocol B: Asymmetric Hydrogenation of Pyridinium Salts (Enantioselective).
Strategic Decision Matrix
The following decision tree outlines the logical selection of synthetic routes based on substrate substitution patterns.
Figure 1: Synthetic decision matrix for selecting the optimal piperidine formation pathway based on target stereochemistry.
Protocol A: Heterogeneous Catalytic Hydrogenation of Pyridines
Application: Synthesis of 4-substituted piperidines (e.g., 4-benzylpiperidine intermediates for Donepezil analogs).[1][2] Scale: Gram to Kilogram.
Mechanistic Insight
The reduction of pyridine is thermodynamically favorable but kinetically hindered by the stability of the aromatic system and the poisoning effect of the basic nitrogen on the catalyst surface.
-
Catalyst Choice: Platinum(IV) oxide (Adams' catalyst) is preferred over Pd/C for lower temperature/pressure requirements in acidic media.[1][2]
-
Solvent System: Glacial acetic acid is critical.[1][2] It serves two purposes:
Experimental Protocol
Target: 4-Benzylpiperidine from 4-Benzylpyridine.
Reagents:
-
Substrate: 4-Benzylpyridine (10.0 g, 59 mmol)[1]
-
Catalyst: PtO₂ (Adams' Catalyst) (0.5 g, 5 wt% loading)[1]
-
Solvent: Glacial Acetic Acid (100 mL)
Step-by-Step Methodology:
-
Vessel Preparation: Use a high-pressure Parr hydrogenation apparatus.[1][2] Inspect the O-ring and glass liner for defects.
-
Loading (In Fume Hood):
-
Hydrogenation:
-
Work-up:
Yield Expectation: >90% conversion. Purity: >95% (GC-MS).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure substrate is free of sulfur/thiol impurities.[1][2] Increase acetic acid concentration. |
| Low Yield | Incomplete Reduction | Increase pressure to 100 psi or temperature to 50°C. Check stirring efficiency (gas-liquid mass transfer is rate-limiting). |
| Side Products | Ring Opening | Avoid excessive temperatures (>80°C) which can cause hydrogenolysis of the benzylic bond.[1] |
Protocol B: Asymmetric Hydrogenation of Pyridinium Salts
Application: Synthesis of chiral 3-substituted piperidines (e.g., precursors for Niraparib or Paroxetine).[1] Scale: Milligram to Multi-gram.
Mechanistic Insight
Direct asymmetric hydrogenation of neutral pyridines is notoriously difficult.[1][2] The breakthrough strategy involves activating the pyridine as a pyridinium salt (N-alkylation or protonation) and using Iridium or Rhodium complexes with chiral phosphine ligands [3].
-
Chiral Induction: The catalyst differentiates the enantiotopic faces of the pyridinium intermediate.
-
Ligand System: Chiral bisphosphine ligands (e.g., (R)-MeO-Biphep or JosiPhos) are essential for high enantiomeric excess (ee).[1][2]
Experimental Protocol
Target: (S)-3-Phenylpiperidine (isolated as HCl salt).[1][2]
Reagents:
-
Activator: Benzyl bromide (BnBr) (1.1 eq) - used to form the N-benzyl pyridinium salt first.[1][2]
-
Catalyst: [Ir(COD)Cl]₂ (1 mol%) + (S)-MeO-Biphep (2.2 mol%).[1][2]
-
Additive: Iodine (I₂) (5 mol%) - promotes formation of the active Ir-species.[1]
Workflow Diagram:
Figure 2: Step-wise workflow for the asymmetric synthesis of 3-substituted piperidines via pyridinium salts.
Step-by-Step Methodology:
-
Salt Formation (Pre-step): React 3-phenylpyridine with benzyl bromide in acetone. Filter the precipitated N-benzyl-3-phenylpyridinium bromide salt.[1][2] Dry under vacuum.[1][2]
-
Catalyst Prep (Glovebox recommended): Mix [Ir(COD)Cl]₂ and (S)-MeO-Biphep in THF for 30 mins to form the complex. Add I₂.[1][2]
-
Hydrogenation:
-
Load the N-benzyl pyridinium salt and catalyst solution into the autoclave.
-
Pressurize to 600 psi (40 bar) H₂.
-
Stir at room temperature for 24 hours.
-
-
Deprotection (Optional but common):
Performance Metrics:
Safety & Compliance (HSE)
Working with pyridines and high-pressure hydrogen requires strict adherence to safety protocols.[1][2][4]
Pyridine Hazards[1][2][5]
-
Toxicity: Pyridine is hepatotoxic and affects the central nervous system.[2] It has a distinctive, nausea-inducing odor (detectable at < 1 ppm).[1][2]
-
Handling: All transfers must occur in a certified fume hood.[1][2][4] Double-gloving (Nitrile) is recommended.[1][2]
-
Flammability: Flash point is 20°C. Vapors are heavier than air and may travel to ignition sources.[1][2]
Hydrogenation Safety[1][3][4]
-
Pressure Vessels: Inspect Parr reactors for metal fatigue or thread damage before every use.[1][2]
-
Catalyst Ignition: PtO₂ and Pd/C are pyrophoric when dry.[1][2] ALWAYS wet the catalyst with a small amount of water or inert solvent before adding the main flammable solvent. Upon filtration, never pull air through the dry filter cake; keep it wet and dispose of it in a dedicated water-containing waste bin.[1]
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1][2] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] Link[1]
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Application Library. Link[1]
-
Legault, C. Y., & Charette, A. B. (2005).[1][2] Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(25), 8966–8967.[1] Link[1]
-
Glorius, F., et al. (2019).[1][2][5] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[1][2] Nature Chemistry, 11, 264–270.[1][2] Link[1]
-
University of Pittsburgh EH&S. (2012). Safety Guidelines for Hydrogenation Reactions. Pitt Safety Manual. Link
Sources
Application Note: N-Alkylation Protocols for 4,4-Dimethoxypiperidine
Executive Summary
In medicinal chemistry and drug development, 4,4-dimethoxypiperidine serves as a highly versatile, protected building block for 4-piperidone. The geminal dimethoxy group (ketal) effectively masks the C4-ketone, preventing unwanted nucleophilic attacks or enolization during complex synthetic sequences. This allows for selective, high-yield functionalization at the secondary amine center. This application note details two field-proven protocols for the N-alkylation of 4,4-dimethoxypiperidine: Direct N-Alkylation (S_N2) and Reductive Amination .
Mechanistic Insights and Pathway Selection
The piperidine nitrogen is a strong nucleophile, but its reactivity must be carefully modulated based on the steric bulk of the electrophile and the electronic environment of the reaction medium.
-
Direct N-Alkylation : Proceeds via an S_N2 mechanism and is ideal for primary alkyl halides (e.g., benzyl bromide). The introduction of a benzyl group onto the piperidine nitrogen is a crucial and common transformation achieved via nucleophilic substitution (1)[1]. The use of a mild heterogeneous base neutralizes the generated hydrohalic acid, preventing the acidic hydrolysis of the acid-sensitive C4-ketal. General N-alkylation of piperidines relies on these optimized S_N2 dynamics to prevent over-alkylation (2)[2].
-
Reductive Amination : Ideal for coupling with aldehydes or ketones. It bypasses the over-alkylation risks inherent to direct alkylation. The reaction proceeds through a transient iminium ion intermediate, which is subsequently reduced by a mild hydride source such as sodium triacetoxyborohydride (NaBH(OAc)3) (3)[3]. This method is frequently utilized in structure-based drug design to build complex, functionalized piperidine scaffolds (4)[4].
Fig 1: Mechanistic pathways for N-alkylation of 4,4-dimethoxypiperidine.
Experimental Protocols
Protocol A: Direct N-Alkylation via S_N2 Displacement
Causality & Design : Acetonitrile (MeCN) is selected as a polar aprotic solvent to stabilize the charge-separated S_N2 transition state, significantly accelerating the reaction. Potassium carbonate (K2CO3) acts as a heterogeneous acid scavenger. Because it is insoluble in MeCN, it maintains a mildly basic environment that preserves the 4,4-dimethoxy ketal without causing unwanted E2 elimination side-reactions that stronger, soluble bases might trigger.
Self-Validation System : The reaction's progress is self-indicating if a UV-active electrophile (e.g., benzyl bromide) is used; TLC monitoring (UV/KMnO4) will clearly show the consumption of the high-Rf electrophile. The biphasic aqueous workup inherently self-purifies the mixture by partitioning unreacted inorganic salts and polar impurities into the aqueous layer.
Step-by-Step Methodology:
-
Preparation : In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,4-dimethoxypiperidine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M, 50 mL).
-
Base Addition : Add finely powdered anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.
-
Electrophile Addition : Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv, 11 mmol) via syringe. (Caution: Benzyl halides are potent lachrymators; perform inside a fume hood).
-
Reaction Execution : Attach a reflux condenser, heat the mixture to 60 °C, and stir for 12–16 hours. Monitor via TLC (eluent: 9:1 DCM/MeOH) until the starting amine is completely consumed.
-
Workup : Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with excess ethyl acetate (30 mL). Concentrate the filtrate in vacuo.
-
Extraction : Redissolve the crude residue in ethyl acetate (50 mL), wash with saturated aqueous NaHCO3 (2 x 25 mL), and then brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkyl-4,4-dimethoxypiperidine.
Protocol B: Reductive Amination
Causality & Design : 1,2-Dichloroethane (DCE) is utilized because it provides excellent solubility for both the amine and the aldehyde while remaining completely inert to the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because the electron-withdrawing acetate groups make it a milder hydride source; it selectively reduces the protonated iminium ion without reducing the aldehyde starting material. A catalytic amount of acetic acid (AcOH) facilitates iminium ion formation by protonating the intermediate carbinolamine, driving the loss of water.
Self-Validation System : The formation of the iminium intermediate can be validated prior to reduction by withdrawing a 10 µL aliquot for LC-MS analysis. Quenching the reaction with saturated NaHCO3 safely neutralizes residual hydride and acetic acid; the cessation of CO2 gas evolution serves as a visual indicator that the pH has stabilized to ~8, preventing accidental ketal deprotection during isolation.
Step-by-Step Methodology:
-
Imine Formation : In a dry 100 mL flask under nitrogen, combine 4,4-dimethoxypiperidine (1.0 equiv, 10 mmol) and the target aldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M, 50 mL).
-
Acid Catalysis : Add glacial acetic acid (1.2 equiv, 12 mmol) to adjust the apparent pH to ~4-5, optimizing conditions for iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 equiv, 15 mmol) over 10 minutes to control the exothermic hydride transfer.
-
Reaction Execution : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–8 hours. Monitor completion by LC-MS or TLC.
-
Workup : Quench the reaction carefully by adding saturated aqueous NaHCO3 (30 mL) dropwise until gas evolution ceases. Stir vigorously for 15 minutes.
-
Extraction : Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO4.
-
Purification : Concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the target compound.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and outcomes for both protocols to aid in route selection during drug development.
| Parameter | Direct N-Alkylation (S_N2) | Reductive Amination |
| Ideal Electrophile | Primary alkyl halides, benzyl halides | Aldehydes and ketones |
| Typical Yield Range | 70% - 85% | 80% - 95% |
| Reaction Time | 12 - 16 hours | 4 - 8 hours |
| Over-alkylation Risk | Moderate (quaternary ammonium salt formation) | Low (sterically and mechanistically controlled) |
| Ketal Stability | High (Basic conditions prevent hydrolysis) | High (Mildly acidic, but neutralized safely in workup) |
| Primary Byproducts | Dialkylated salts, elimination products (alkenes) | Unreacted aldehyde, trace alcohol (if aldehyde reduces) |
References
- Title: WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis Source: Google Patents URL
-
Title : MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
-
Title : Piperidine, 1-ethyl Source : Organic Syntheses URL :[Link]
Sources
Troubleshooting & Optimization
Preventing polymerization of 4-piperidone during acetal cleavage
Ticket: "My reaction turned into black tar during acetal deprotection." Topic: Preventing polymerization of 4-piperidone during acetal cleavage.
The Core Issue: Why 4-Piperidone "Self-Destructs"
If your reaction flask contains a brown/black gum instead of a white crystalline solid, you have likely generated the free base of 4-piperidone in a concentrated solution.
The Mechanism of Failure 4-Piperidone is inherently unstable as a free base. It possesses two reactive functional groups that are chemically incompatible on the same unprotected molecule:
-
Nucleophile: The secondary amine (N-H).
-
Electrophile: The ketone (C=O).
In the absence of acid, the amine of one molecule attacks the ketone (or enol) of another. This triggers an intermolecular Aldol Condensation or Schiff Base formation , leading to rapid dimerization and subsequent polymerization.
Visualizing the Failure vs. Stability Pathways
The following diagram illustrates the divergence between the stable salt form and the polymerization cascade.
Figure 1: The Stability Divergence. Neutralization exposes the nucleophilic amine, triggering polymerization. Keeping the system acidic traps the molecule as the stable hydrate salt.
The Gold Standard Protocol: Isolation as the Hydrochloride Monohydrate
To prevent polymerization, you must never allow the ketone and the free amine to exist simultaneously. The industry standard is to isolate 4-piperidone hydrochloride monohydrate .
Why this works:
-
HCl: Protonates the amine (
), removing its nucleophilicity. -
Water: Adds across the ketone to form a gem-diol (
). This hydrate structure is significantly more stable in the solid state than the naked ketone.
Step-by-Step Methodology
| Parameter | Specification |
| Substrate | 4-Piperidone Ethylene Ketal (or similar acetal) |
| Reagent | 2M to 6M HCl (Aqueous) |
| Solvent | Water or THF/Water mixture |
| Temperature | 40°C – 60°C (Avoid vigorous reflux if possible) |
| Target pH | < 1.0 (Strictly Acidic) |
Protocol:
-
Dissolution: Dissolve the acetal (1.0 equiv) in water (approx. 5-10 volumes). If solubility is poor, use a minimal amount of THF as a co-solvent.
-
Acidification: Add concentrated HCl dropwise until the solution is roughly 2M-4M in HCl.
-
Cleavage: Stir at 40-50°C. Monitor by TLC (stain with ninhydrin; the ketal moves differently than the ketone) or LCMS.
-
Note: The reaction is usually complete within 2-4 hours.
-
-
Workup (The Critical Step):
-
DO NOT neutralize with base.
-
DO NOT extract with organic solvents (the product is in the water).
-
Concentrate the aqueous solution under reduced pressure (Rotavap) at <50°C.
-
-
Crystallization: As the water is removed, a white solid will precipitate. This is the 4-piperidone hydrochloride monohydrate .[1][2]
-
Purification: Triturate the solid with acetone or diethyl ether to remove organic impurities. Filter and dry under vacuum.[3]
-
Troubleshooting & FAQs
Q: I absolutely need the free base for a reductive amination. What do I do? A: Do not isolate it. Generate it in situ. If you neutralize the salt and try to rotavap it down, it will polymerize. Instead:
-
Suspend the HCl salt in the reaction solvent (e.g., DCM or Methanol).
-
Add exactly 1 equivalent of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Immediately add your aldehyde and reducing agent (e.g., NaBH(OAc)3). By trapping the free base immediately with the aldehyde, you bypass the self-condensation pathway.
Q: My product turned yellow/orange during workup. Is it ruined? A: The yellow color indicates the formation of the enamine/imine dimer .
-
Fix: If it is just yellow, re-acidify immediately with aqueous HCl and heat gently. The hydrolysis is reversible; you can often "crack" the dimer back to the monomeric salt. If it has turned brown/black, it is likely irreversible tar.
Q: Can I use N-protected piperidone (e.g., N-Boc) instead? A: Yes, this is the superior synthetic strategy. If you protect the nitrogen (N-Boc, N-Benzyl, N-Cbz) before cleaving the acetal, the amine is no longer nucleophilic. You can then safely isolate the N-protected ketone using standard organic workups (neutralization and extraction).
Q: Is there a legal risk with this compound? A: Yes. 4-Piperidone and its salts are List I Chemicals (DEA) in the United States and controlled in many other jurisdictions because they are direct precursors to Fentanyl. Ensure you have the appropriate regulatory clearance to synthesize or possess this material.
Decision Matrix: Workflow Optimization
Use this logic flow to determine the safest route for your synthesis.
Figure 2: Operational Decision Tree. Route A is preferred for intermediate stability. Route B requires strict pH control.
References
-
Synthesis of 4-Piperidone Hydrochloride Monohydr
- Organic Syntheses, Coll. Vol. 5, p. 989 (1973); Vol. 44, p. 86 (1964). (Procedure adapted for N-H analog stability).
-
Source:
-
Aldol Condens
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Aldol Reactions).
-
Source:
-
Regulatory St
- U.S.
-
Source:
-
Gem-Diol Stability in Piperidones
-
Journal of the American Chemical Society, "Hydration of 4-Piperidone and Related Compounds."[4]
-
Source:
-
Sources
- 1. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. docnum.umons.ac.be [docnum.umons.ac.be]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting & Protocols for 4,4-Dimethoxypiperidine Purification
Overview
4,4-Dimethoxypiperidine is a highly versatile building block in drug development, but its purification routinely presents a bottleneck for researchers. The molecule possesses a dual chemical nature: a basic secondary amine and an acid-labile gem-dimethoxy ketal. Because its synthesis typically involves the acid-catalyzed ketalization of 4-piperidone using methanol and trimethyl orthoformate (TMOF) [1], the crude reaction mixture is highly acidic.
Failure to respect the causality between pH, temperature, and ketal stability during the workup leads to low yields, ketal cleavage, or thermal decomposition. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.
Purification Workflow
Figure 1. Workflow for the isolation and purification of 4,4-dimethoxypiperidine.
Troubleshooting & FAQs
Q1: Why am I recovering 4-piperidone instead of 4,4-dimethoxypiperidine after my aqueous workup? Root Cause: Ketal hydrolysis. Acetals and ketals are stable to base but highly sensitive to aqueous acid. Solution: The reaction mixture must be strictly neutralized or made basic (pH > 10) before the addition of any water. Use a strong base like KOH or NaOMe to quench the acid catalyst (e.g., HCl or p-TsOH) [2]. Furthermore, never use slightly acidic drying agents like MgSO₄; always use anhydrous K₂CO₃, which maintains a basic microenvironment during solvent evaporation to protect the ketal.
Q2: My extraction yields are extremely low (<30%). What is going wrong? Root Cause: High aqueous solubility. As a low-molecular-weight secondary amine, 4,4-dimethoxypiperidine is highly water-soluble, especially if it remains protonated. Solution: Ensure the aqueous phase is strongly basic (pH 12–14) to force the amine into its hydrophobic free-base form. Saturate the aqueous layer with NaCl (salting out) to decrease the organic compound's solubility in the aqueous phase. Use dichloromethane (DCM) instead of diethyl ether, as DCM provides a superior partition coefficient for polar amines.
Q3: The product decomposes and turns dark brown during distillation. How can I prevent this? Root Cause: Thermal degradation and oxidation. The atmospheric boiling point of 4,4-dimethoxypiperidine is ~177 °C [3]. Heating the free amine to this temperature in the presence of trace oxygen causes rapid decomposition. Solution: Perform a high-vacuum fractional distillation. At 10 Torr, the boiling point drops to approximately 75 °C [3], preserving the integrity of the molecule.
Q4: Can I use silica gel chromatography for small-scale purification? Root Cause: Silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5), which can catalyze the cleavage of the dimethoxy ketal during elution. Solution: Yes, but the silica must be deactivated. Pre-treat the column and run the mobile phase with 1% triethylamine (TEA) [1]. The TEA neutralizes the acidic silanol sites, allowing the ketal to elute intact.
Validated Experimental Protocols
Protocol A: Optimized Basic Workup and Liquid-Liquid Extraction
Self-Validating Check: The aqueous layer must test at pH > 12 using pH paper before extraction begins. If it is lower, the amine will remain water-soluble.
-
Cool the crude acidic reaction mixture to 0–5 °C in an ice bath.
-
Slowly add a 50% w/w aqueous KOH solution (or 2M NaOH) dropwise until the pH reaches 12–14. Maintain the internal temperature below 20 °C to prevent exothermic degradation [2].
-
Concentrate the mixture under reduced pressure (< 40 °C) to remove excess methanol and TMOF.
-
Dilute the remaining aqueous slurry with saturated aqueous NaCl (brine).
-
Extract the aqueous phase three times with dichloromethane (DCM) (e.g., 3 x 50 mL per 100 mmol scale).
-
Combine the organic layers and dry over anhydrous K₂CO₃.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.
Protocol B: High-Vacuum Distillation (Scale: >5 grams)
Self-Validating Check: The distillate should be a clear, colorless liquid. A yellow tint indicates insufficient vacuum and excessive heating.
-
Transfer the crude 4,4-dimethoxypiperidine to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.
-
Apply high vacuum (target: 10 Torr or lower).
-
Slowly heat the oil bath. Discard the initial forecut (typically containing trace water, MeOH, or unreacted TMOF).
-
Collect the main fraction distilling at approximately 75 °C at 10 Torr [3].
-
Store the purified liquid under an inert atmosphere (N₂ or Ar) at 4 °C.
Protocol C: TEA-Buffered Silica Gel Chromatography (Scale: <5 grams)
Self-Validating Check: TLC spots of the product should remain tight and circular; streaking indicates insufficient TEA in the eluent causing on-column degradation.
-
Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 70:30 v/v) containing exactly 1% v/v Triethylamine (TEA) [1].
-
Slurry-pack the silica gel column using the TEA-containing solvent to neutralize the silica.
-
Load the crude mixture onto the column.
-
Elute the product, monitoring via TLC (Use Ninhydrin or Iodine stain, as the molecule lacks a UV chromophore).
-
Pool the product-containing fractions and concentrate under reduced pressure.
Physicochemical Data & Solvent Selection
To aid in protocol design and troubleshooting, refer to the following quantitative properties of 4,4-dimethoxypiperidine [3, 4]:
| Property | Value | Implication for Purification |
| Molecular Weight | 145.20 g/mol | Low MW contributes to volatility and high water solubility. |
| Boiling Point (Atmospheric) | 177.3 °C (at 760 mmHg) | Too high for safe atmospheric distillation; requires vacuum. |
| Boiling Point (Vacuum) | ~75 °C (at 10 Torr) | Ideal temperature range for short-path distillation. |
| Density | 0.99 g/cm³ | Forms the top layer if partitioned with halogenated solvents (DCM density = 1.33 g/cm³). |
| Aqueous Solubility | High (Free amine & salt) | Necessitates salting-out (brine) and high pH during LLE. |
| Recommended Extraction Solvent | Dichloromethane (DCM) | Superior partition coefficient compared to diethyl ether or hexanes. |
References
-
Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]
- Title: Process for the preparation of 4-piperidone HCl hydrate (WO2022195497A1)
-
Title: 4,4-Dimethoxypiperidine Compound Properties Source: CAS Common Chemistry URL: [Link]
-
Title: 4,4-Dimethoxypiperidine CID 557469 Source: PubChem URL: [Link]
Storage conditions to prevent degradation of piperidine dimethyl acetal
Answering the user's request.## Technical Support Center: Preventing Degradation of Piperidine Dimethyl Acetal
Introduction
Piperidine dimethyl acetal, and related amide acetals, are powerful reagents in organic synthesis, valued for their role in forming heterocyclic systems and as aminomethylenating agents. However, their high reactivity also makes them susceptible to degradation, leading to inconsistent experimental results, formation of impurities, and potential safety hazards. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and in-depth scientific explanations to ensure the long-term stability and efficacy of these critical reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of piperidine dimethyl acetal.
Q1: What is the primary cause of piperidine dimethyl acetal degradation?
A1: The most significant and rapid degradation pathway is hydrolysis .[1][2] The acetal functional group is highly sensitive to moisture, especially in the presence of trace amounts of acid, which can catalyze its breakdown into the corresponding aldehyde or amide and methanol.[3][4][5] A secondary, but critical, degradation pathway is oxidation , where exposure to atmospheric oxygen, sometimes accelerated by light, can lead to the formation of peroxides and discoloration of the piperidine ring.[6][7]
Q2: My bottle of piperidine dimethyl acetal has turned yellow/brown. Is it still usable?
A2: Discoloration is a common sign of degradation, likely due to oxidation of the piperidine moiety.[7] For high-purity applications such as pharmaceutical development or reactions sensitive to trace impurities, using the discolored reagent is not recommended as it may lead to side reactions and lower yields. For less sensitive applications, its usability should be assessed on a case-by-case basis, but purification by distillation may be required.
Q3: How should I properly store a new, sealed bottle of the reagent?
A3: A new, unopened container should be stored under the conditions recommended by the manufacturer, which typically involves refrigeration. An ideal storage protocol is summarized in the table below. Upon receipt, it's good practice to write the date on the bottle. Unopened containers are generally stable for 12-18 months under proper conditions.[6]
Q4: What is the single most important practice to prevent degradation after opening the bottle?
A4: The most critical practice is to rigorously exclude atmospheric moisture and oxygen . This is best achieved by using the reagent in a dry, inert atmosphere (e.g., inside a glovebox) or by using proper inert gas techniques (e.g., flushing the bottle's headspace with argon or dry nitrogen) before and after dispensing the liquid.
Q5: I suspect my reagent has degraded. How can I test it?
A5: A simple test for significant hydrolysis is to check the pH of a small, diluted aqueous solution; a noticeably acidic pH suggests the formation of acidic byproducts. For peroxide formation, specific test strips are commercially available. A drop of the reagent on a potassium iodide (KI) starch paper strip can indicate peroxides if a blue-black color appears. Caution: Do not distill or concentrate any organic solvent or reagent before confirming the absence of peroxides, as this can lead to a violent explosion.
Part 2: Troubleshooting Guide
Use this section to diagnose and resolve specific issues encountered during your experiments.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for common reagent issues.
Problem-Solution Table
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inconsistent reaction yields or unexpected byproducts. | Partial Hydrolysis: The reagent has partially degraded to its starting materials or other byproducts, altering its effective molarity and introducing reactive impurities into your experiment. | 1. Discard the current bottle. For critical applications, it is more cost-effective to use a fresh bottle than to troubleshoot unpredictable reactions. 2. Implement rigorous anhydrous techniques. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Handle the reagent under an inert atmosphere (e.g., Argon, N₂). |
| A sharp, acidic odor is detected upon opening the bottle. | Advanced Hydrolysis: The breakdown of the acetal has likely produced acidic compounds. Acetals are generally stable in neutral to basic conditions but readily decompose in the presence of acid.[6][8] | 1. Do not use the reagent. The presence of acid will make the reagent's performance highly unreliable. 2. Check for sources of acid contamination. Ensure the reagent is not stored near bottles of acids (e.g., HCl, TFA) whose vapors can contaminate the headspace. |
| The reagent appears cloudy or contains a solid precipitate. | 1. Salt Formation: The basic piperidine nitrogen can react with atmospheric CO₂ to form a solid piperidine carbonate salt.[9] 2. Low-Temperature Crystallization: Piperidine itself has a melting point of -10 °C and can crystallize at low temperatures.[10] | 1. Allow the bottle to warm to room temperature. If the solid redissolves, it was likely due to cold storage.[7] 2. If the solid persists at room temperature, it is likely a salt. This indicates prolonged exposure to air. The reagent should be discarded. |
Part 3: Protocols for Optimal Reagent Stability
Follow these methodologies to maximize the shelf-life and performance of your piperidine dimethyl acetal.
Protocol 1: Recommended Storage Conditions
This table summarizes the ideal conditions for storing piperidine dimethyl acetal to prevent the main degradation pathways.
| Parameter | Condition | Rationale |
| Temperature | 2–8 °C | Reduces the rate of thermal decomposition and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Dry Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation from oxygen.[11][12] |
| Light | Amber Glass Bottle / Store in Dark | Protects the light-sensitive piperidine moiety from photo-oxidation.[8][12] |
| Container | Original Manufacturer's Bottle with Secure Cap | Ensures a high-quality seal (e.g., PTFE-lined cap) to prevent moisture ingress. |
| Storage Area | Flammable Liquids Cabinet, away from acids and oxidizers | Prevents accidental reaction with incompatible materials and ensures fire safety.[13][14] |
Protocol 2: Step-by-Step Guide for Handling and Dispensing
-
Preparation: Before retrieving the reagent from cold storage, prepare all necessary anhydrous glassware and dry syringes/needles. Have a cylinder of inert gas (Argon or Nitrogen) with a regulator and needle adapter ready.
-
Equilibration: Allow the bottle to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold liquid.
-
Inert Gas Blanket: Pierce the septum of the cap with a "vent" needle. Pierce it again with a second needle connected to the inert gas line. Gently bubble the gas through the liquid for 1-2 minutes to displace any air that entered upon piercing. Then, raise the gas needle into the headspace to maintain a positive pressure.
-
Dispensing: Using a clean, dry syringe, pierce the septum and withdraw the required amount of liquid.
-
Storage After Use: Remove the syringe and the vent needle. Allow the inert gas to flush the headspace for another 30-60 seconds to ensure a completely inert atmosphere. Remove the gas needle.
-
Sealing: For long-term storage, securely tighten the cap and wrap the cap/neck area with Parafilm® as an extra barrier against moisture.
-
Return to Storage: Return the bottle to the recommended cold storage (2–8 °C).
Part 4: The Science of Degradation
Understanding the chemical mechanisms of degradation is key to preventing them.
Mechanism 1: Acid-Catalyzed Hydrolysis
Hydrolysis is the primary degradation pathway for acetals. It is a reversible reaction, but in the presence of water, the equilibrium is driven towards the starting materials.[5] The process is significantly accelerated by even trace amounts of acid.[15]
Caption: Simplified pathway of acid-catalyzed hydrolysis of an acetal.
This reaction is why maintaining anhydrous and acid-free conditions is paramount. The use of oven-dried glassware, anhydrous solvents, and storage away from acid vapors directly counteracts this degradation mechanism.
References
-
Anonymous. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Taylor & Francis Online. [Link]
-
Chiu-Hsun Lin, Shawn D. Lin, Yi-Hung Yang, & Tsung-Po Lin. (2001). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Catalysis Letters. [Link]
-
Anonymous. (n.d.). Kinetics of hydrolysis of acetals of ketones. Ovid. [Link]
-
Anonymous. (1967). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic. [Link]
-
Anonymous. (n.d.). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups | Request PDF. ResearchGate. [Link]
-
Anonymous. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). UNL Digital Commons. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetal. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Anonymous. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. [Link]
-
Anonymous. (1963). 965. Kinetics of the thermal decomposition of acetals. Part III. The inhibited reactions of methylal and acetaldehyde dimethyl acetal. Journal of the Chemical Society (Resumed). [Link]
-
Molera, M. J., Centeno, J., Arévalo, L., & Orza, J. (1963). Kinetics of the thermal decomposition of acetals. Part III. The inhibited reactions of methylal and acetaldehyde dimethyl acetal. Journal of the Chemical Society (Resumed). [Link]
-
Anonymous. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. [Link]
-
Anonymous. (n.d.). Acetal Formation: Mechanism, Protection, and Storage. Studylib. [Link]
-
Chemcess. (2024). Piperidine: Properties, Reactions, Production And Uses. [Link]
-
Anonymous. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Anonymous. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]
-
Anonymous. (2020). Acetal. Wikipedia. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis of 4,4-Dimethoxypiperidine: A Comparative Guide for Pharmaceutical Sourcing
As a critical building block in modern medicinal chemistry, 4,4-dimethoxypiperidine is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced MTA-cooperative PRMT5 inhibitors[1] and novel antibacterial agents. However, analyzing the purity of this secondary amine presents a unique analytical challenge: it lacks a strong UV chromophore, rendering standard HPLC-UV methods highly inaccurate.
To ensure stoichiometric precision in downstream coupling reactions, Quantitative Proton Nuclear Magnetic Resonance (qNMR) stands as the gold standard for evaluating this compound[2]. This guide objectively compares High-Purity Pharma Grade 4,4-dimethoxypiperidine against Standard Commercial Grade alternatives, providing the mechanistic rationale and self-validating protocols necessary to establish a robust QA/QC workflow.
Comparative Product Performance: Pharma vs. Commercial Grade
The primary failure mode of 4,4-dimethoxypiperidine in synthesis is the presence of trace acidic impurities or moisture, which catalyze the hydrolysis of the ketal back into 4-piperidone[3]. Because synthesis routes typically utilize 4-piperidone hydrate hydrochloride as a starting material[4], unreacted ketone is a ubiquitous contaminant in lower-grade batches.
The following table summarizes the quantitative NMR (qNMR) profiling of two distinct product grades and the mechanistic impact of their impurity profiles.
| Analytical Parameter | High-Purity Pharma Grade | Standard Commercial Grade | Causality / Impact on Downstream Synthesis |
| Absolute Purity (qNMR) | ≥ 99.5% | 94.0% - 96.5% | High purity ensures accurate molar equivalents during sensitive cross-coupling or reductive amination steps. |
| 4-Piperidone (Impurity) | Not Detected | ~1.5% | Competes for electrophiles/nucleophiles, generating structurally similar side-products that are difficult to separate. |
| Residual Methanol | < 0.1% | ~2.0% | Methanol quenches moisture-sensitive reagents (e.g., Grignard or organolithium reagents). |
| Water Content (HDO) | < 0.1% | > 1.0% | Water, combined with trace ambient acids, accelerates ketal hydrolysis during storage[3]. |
In-Depth 1H NMR Spectral Interpretation (CDCl3)
Understanding the causality behind the chemical shifts of 4,4-dimethoxypiperidine is essential for identifying subtle structural anomalies. In a standard 400 MHz or 600 MHz spectrum using CDCl3, the molecule exhibits a highly symmetrical profile.
-
3.20 ppm (Singlet, 6H) – The Methoxy Protons:
-
Causality: The highly electronegative oxygen atoms of the ketal strongly deshield these methyl protons. Because they are isolated from other protons by the oxygen atoms and the quaternary C4 carbon, no spin-spin coupling occurs, resulting in a sharp, distinct singlet. This peak is ideal for qNMR integration.
-
-
2.80 ppm (Triplet, J = 5.5 Hz, 4H) – The C2 and C6 Protons:
-
Causality: These equatorial and axial protons are adjacent to the secondary amine (NH). The electronegativity of the nitrogen atom pulls electron density away via the inductive effect, deshielding them relative to standard alkane protons. They couple with the adjacent C3/C5 protons, splitting into a clean triplet.
-
-
1.65 ppm (Triplet, J = 5.5 Hz, 4H) – The C3 and C5 Protons:
-
Causality: Positioned between the amine and the ketal, these protons are slightly more deshielded than a standard piperidine backbone due to the beta-inductive effect of the ketal oxygens, but less deshielded than the C2/C6 protons.
-
-
1.80 ppm (Broad Singlet, 1H) – The Amine (NH) Proton:
-
Causality: The chemical shift of this proton is highly variable and concentration-dependent due to intermolecular hydrogen bonding. Furthermore, quadrupolar relaxation from the adjacent
N nucleus broadens the signal, making it unsuitable for quantitative integration.
-
Field-Proven Insight: Secondary amines readily absorb atmospheric CO
to form carbamates. If your sample has been left exposed to air, you will observe complex multiplet splitting in the 2.80 ppm region due to restricted rotation around the newly formed N-C bond. Always store 4,4-dimethoxypiperidine under an argon atmosphere.
Self-Validating qNMR Protocol
To establish a self-validating system, this protocol utilizes an internal standard (IS) to ensure that every integration is mathematically anchored to a known reference, eliminating instrument drift or sample volume errors.
Materials:
-
Deuterated Chloroform (CDCl3) with 0.03% v/v TMS.
-
Maleic Acid (Traceable Quantitative Standard, >99.9%).
Step-by-Step Methodology:
-
Internal Standard Weighing: Accurately weigh ~10.0 mg of Maleic Acid into a clean glass vial using a microbalance.
-
Causality: Maleic acid provides a sharp, distinct singlet at 6.26 ppm in CDCl3. This ensures zero signal overlap with the aliphatic peaks of 4,4-dimethoxypiperidine.
-
-
Sample Weighing: Accurately weigh ~20.0 mg of the 4,4-dimethoxypiperidine sample into the same vial. Record both weights to 0.01 mg precision.
-
Solvation: Add 0.6 mL of CDCl3. Swirl gently until completely dissolved, then transfer the solution to a standard 5 mm NMR tube.
-
Instrument Configuration (Critical Step): Load the sample into the NMR spectrometer. Set the relaxation delay (D1) to 15 seconds .
-
Causality: Quantitative NMR requires the complete relaxation of all longitudinal magnetization between pulses. A D1 of 15s ensures a delay greater than 5 × T
(longitudinal relaxation time) for both the maleic acid and piperidine protons, preventing integration truncation caused by partial signal saturation.
-
-
Acquisition & Processing: Acquire 16 to 32 scans. Apply a 0.3 Hz exponential line broadening function. Fourier transform, phase manually, and apply a strict baseline correction.
-
Validation & Calculation: Integrate the maleic acid peak (6.26 ppm) and set the value to exactly 2.00. Integrate the methoxy peak of the sample (3.20 ppm, 6H). Calculate the absolute purity using the standard qNMR mass-ratio formula.
QA/QC Workflow Visualization
QA/QC workflow for evaluating 4,4-dimethoxypiperidine purity using quantitative 1H NMR.
References
-
[1] MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
[2] 4,4-Dimethoxypiperidine | C7H15NO2 | CID 557469. PubChem, National Center for Biotechnology Information.[Link]
-
[4] Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione. Arkivoc.[Link]
Sources
GC-MS fragmentation pattern of 4-piperidone dimethyl acetal
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 4-piperidone dimethyl acetal (4,4-dimethoxypiperidine), a critical intermediate in the synthesis of piperidine-based pharmaceuticals and fentanyl analogues.
A Comparative Technical Analysis for Drug Development Scientists
Executive Summary
In synthetic organic chemistry, particularly in the development of opioid analgesics and piperidine alkaloids, 4-piperidone dimethyl acetal serves as a vital protected ketone. Unlike the free ketone (4-piperidone), which is prone to self-condensation and oxidation, the dimethyl acetal offers stability during nucleophilic substitutions.
However, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to the lability of the acyclic acetal functionality and the basicity of the secondary amine. This guide compares the fragmentation behavior of the dimethyl acetal against its ethylene acetal and free ketone counterparts, providing a validated framework for identification.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
| Feature | 4-Piperidone Dimethyl Acetal | 4-Piperidone Ethylene Acetal | 4-Piperidone (Free Ketone) |
| Structure | Acyclic Acetal | Cyclic Acetal (Dioxolane) | Unprotected Ketone |
| CAS No. | 5608-82-2 | 177-11-7 | 41661-47-6 |
| Formula | C₇H₁₅NO₂ | C₇H₁₃NO₂ | C₅H₉NO |
| MW | 145.20 | 143.18 | 99.13 |
| Key Property | Labile to aqueous acid; forms mixed acetals. | Robust stability; requires strong acid to hydrolyze. | Unstable; prone to polymerization. |
Deep Dive: Fragmentation Mechanism (EI, 70 eV)
The Electron Ionization (EI) mass spectrum of 4-piperidone dimethyl acetal is dominated by the interplay between the nitrogen lone pair (directing alpha-cleavage) and the stability of the acetal group.
Primary Fragmentation Pathway
Unlike simple acetals which often show a base peak at m/z 75
-
Molecular Ion (
): Observed at m/z 145 (typically low abundance, <10%). -
Loss of Methoxy Radical (
): The acetal carbon loses a methoxy group ( ) to form a resonance-stabilized oxocarbenium ion at m/z 114 . -
Elimination of Methanol (
or ): A secondary elimination of methanol is common, often driven by the nitrogen proton, leading to the dehydropiperidinone species. -
Ring Fragmentation (Base Peak Origin):
-
m/z 82 (Base Peak): This ion corresponds to the loss of both methoxy groups and a hydrogen rearrangement (
), resulting in a stable dihydropyridine-like cation. -
m/z 42: The
fragment, characteristic of the piperidine ring (cleavage of C2-C3 and C6-C5 bonds).
-
Visualization of Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for 4-piperidone dimethyl acetal showing the origin of the diagnostic m/z 82 base peak.
Comparative Performance Analysis
This section compares the analytical performance of the dimethyl acetal against its primary alternatives.
Table 1: Diagnostic Ion Comparison[8]
| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragments | Interpretation Notes |
| Dimethyl Acetal | 145 (Weak) | 82 | 114, 98, 42 | m/z 82 is the signature differentiator; indicates loss of acyclic acetal groups. |
| Ethylene Acetal | 143 (Stronger) | 99 | 86, 56, 42 | Cyclic structure is more stable; m/z 99 dominates (loss of |
| Free Ketone | 99 (Moderate) | 57 | 42, 29 | m/z 57 ( |
Stability & Chromatographic Behavior
-
Thermal Stability: The dimethyl acetal is thermally stable at standard injector temperatures (250°C). However, if the sample is acidic, it may degrade in-situ to the ketone or mixed acetals (if other alcohols are present).
-
Peak Shape: The free amine (
) in all three compounds causes significant peak tailing on non-polar columns (e.g., DB-5MS) due to interaction with silanol groups.-
Recommendation: Derivatization (e.g., acetylation with acetic anhydride) is highly recommended for quantitative analysis to improve peak symmetry and sensitivity.
-
Experimental Protocol: Validated Analysis Workflow
This protocol ensures the integrity of the acetal group during analysis.
Sample Preparation
Objective: Prevent hydrolysis of the labile dimethyl acetal while ensuring volatility.
-
Solvent Selection: Use Methanol (anhydrous) or Dichloromethane (DCM) . Avoid aqueous solvents or acidic diluents.
-
Why? Methanol suppresses the equilibrium shift towards the ketone; DCM is inert.
-
-
Derivatization (Optional but Recommended):
-
Add 50 µL sample + 50 µL Acetic Anhydride + 50 µL Pyridine .
-
Incubate at 60°C for 30 mins.
-
Result: Forms N-acetyl-4-piperidone dimethyl acetal (MW 187). This eliminates tailing and provides a sharper molecular ion.
-
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | Standard non-polar phase for amines. |
| Inlet Temp | 250°C | Sufficient for volatilization without thermal degradation. |
| Injection | Split (10:1) | Prevents column overload (amines broaden easily). |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp prevents co-elution of hydrolysis products. |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Scan Range | m/z 35–350 | Captures low mass ring fragments and potential dimers. |
Troubleshooting & Artifacts
-
Artifact: Peak at m/z 99 in Dimethyl Acetal Sample
-
Cause: Hydrolysis.[2] The dimethyl acetal has converted to the free ketone inside the vial or the inlet.
-
Solution: Check solvent pH. Ensure the inlet liner is deactivated (silanized) to prevent acid-catalyzed hydrolysis on the glass surface.
-
-
Artifact: "Ghost" Peaks
-
Cause: Trans-acetalization. If dissolved in ethanol, the dimethyl acetal may exchange to form the ethyl-methyl acetal (
) or diethyl acetal ( ). -
Solution: Always dissolve the sample in the alcohol corresponding to the acetal (Methanol for Dimethyl Acetal).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4,4-Dimethoxypiperidine. NIST Mass Spectrometry Data Center.[3][4][5] Available at: [Link]
-
PubChem. Compound Summary: 4,4-Dimethoxypiperidine (CID 557469). National Library of Medicine. Available at: [Link]
-
SWGDRUG. Monographs: Piperidine Derivatives and Fentanyl Precursors. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups: Dimethyl Acetals. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 4,4-Dimethoxypiperidine and 4-Piperidone Ethylene Ketal
Introduction
In the landscape of pharmaceutical synthesis and drug development, the 4-piperidone scaffold is a cornerstone, serving as a pivotal intermediate for a vast array of biologically active molecules, including potent analgesics and central nervous system agents.[1][2][3][4][5] The inherent reactivity of the ketone functional group, however, necessitates the use of protecting groups to achieve selective transformations at other positions of the piperidine ring, most notably the secondary amine.
This guide provides an in-depth comparative analysis of two commonly employed protected forms of 4-piperidone: 4,4-dimethoxypiperidine (an acyclic dimethyl ketal) and 4-piperidone ethylene ketal (a cyclic ketal, also known as 1,4-dioxa-8-azaspiro[4.5]decane).[6] We will dissect the nuances of their chemical reactivity, focusing on the stability of the respective ketal protecting groups and their performance in key synthetic operations. The objective is to equip researchers, chemists, and drug development professionals with the field-proven insights required to make strategic decisions in the selection of these critical building blocks.
| Feature | 4,4-Dimethoxypiperidine | 4-Piperidone Ethylene Ketal |
| Structure | ||
| CAS Number | 5608-82-2[7][8] | 177-11-7[6] |
| Molecular Formula | C₇H₁₅NO₂[7][8][9] | C₇H₁₃NO₂ |
| Molecular Weight | 145.20 g/mol [7][9] | 143.18 g/mol |
| Boiling Point | 75 °C at 10 Torr[8] | ~382 K at 0.035 bar[6] |
| Solubility | Soluble in organic solvents. | Partly miscible in water; soluble in organic solvents. |
Part 1: The Core Differentiator: Ketal Stability and Deprotection Reactivity
The primary distinction between these two reagents lies in the inherent stability of their carbonyl protecting groups. This stability directly dictates the conditions required for their removal (deprotection) and, consequently, their suitability for different synthetic strategies.
Both acyclic (dimethyl) and cyclic (ethylene) ketals are fundamentally stable under basic, nucleophilic, and reductive conditions, which is the very rationale for their use.[10][11][12] The divergence in their reactivity becomes pronounced under acidic conditions, which are required for their cleavage to regenerate the parent ketone.
The generally accepted mechanism for acid-catalyzed ketal hydrolysis involves protonation of a ketal oxygen, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion.[11][13] This intermediate is then attacked by water to form a hemiketal, which, after further proton transfers, collapses to yield the ketone and another equivalent of alcohol.
Caption: Comparative mechanism of acid-catalyzed ketal hydrolysis.
Experimental Insights:
-
4,4-Dimethoxypiperidine (Acyclic Ketal): Acyclic ketals, such as the dimethyl ketal, are known to hydrolyze under relatively mild acidic conditions.[14] The cleavage is entropically favored as one molecule cleaves into multiple, separate molecules. This lability makes it an excellent choice when downstream steps are sensitive to harsh acids or when a facile, final-step deprotection is desired.
-
4-Piperidone Ethylene Ketal (Cyclic Ketal): The cyclic ethylene ketal is significantly more robust and resistant to acid-catalyzed hydrolysis.[15] The intramolecular nature of the diol tether reduces the entropic driving force for cleavage. This enhanced stability is highly advantageous in multi-step syntheses where the protecting group must survive various acidic reagents or prolonged reaction times before the final deprotection step.
Experimental Protocol 1: Deprotection of 4,4-Dimethoxypiperidine
This protocol utilizes mild acidic conditions suitable for the labile dimethyl ketal.
-
Dissolution: Dissolve 4,4-dimethoxypiperidine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, typically complete within 1-4 hours.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidone.
Experimental Protocol 2: Deprotection of 4-Piperidone Ethylene Ketal
This protocol requires stronger conditions to cleave the stable cyclic ketal.
-
Dissolution: Dissolve 4-piperidone ethylene ketal (1.0 eq) in a suitable solvent such as THF or water.
-
Acidification: Add a stoichiometric or excess amount of a stronger aqueous acid, such as 2M hydrochloric acid (HCl) or 15% aqueous sulfuric acid.[15]
-
Reaction: Stir the mixture, often with gentle heating (e.g., 40-50 °C), to facilitate the slower hydrolysis. The reaction may require several hours to overnight for complete conversion.
-
Work-up: Cool the reaction to room temperature and carefully neutralize by adding a strong base (e.g., 6M NaOH) until the pH is basic (~9-10).
-
Isolation: Extract the product multiple times with an organic solvent. Combine, dry, and concentrate the organic phases to afford 4-piperidone.
Part 2: Comparative Reactivity in Synthetic Transformations
The choice of protecting group directly impacts the design of synthetic routes. While both compounds behave similarly in reactions distal to the C4 position, their inherent stability defines the permissible reaction conditions.
N-Alkylation and N-Acylation
N-alkylation of the piperidine nitrogen is a fundamental step in building the final drug molecule.[16][17] Common methods include direct alkylation with alkyl halides or, more efficiently, reductive amination.
Since these reactions are typically performed under neutral or basic conditions, both 4,4-dimethoxypiperidine and 4-piperidone ethylene ketal are excellent substrates. The ketal protecting groups remain inert throughout the transformation.
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocol 3: N-Alkylation via Reductive Amination
This protocol is a robust method applicable to both protected piperidones.[18][19][20][21]
-
Setup: To a stirred solution of the protected 4-piperidone (1.0 eq; either 4,4-dimethoxypiperidine or 4-piperidone ethylene ketal) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde or ketone (1.1 eq).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate. For less reactive carbonyls or amines, the addition of a weak acid like acetic acid (1.0 eq) can be beneficial.[18]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[18]
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with the reaction solvent or another suitable organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.
Part 3: Strategic Selection in Drug Development
The decision to use 4,4-dimethoxypiperidine versus 4-piperidone ethylene ketal is a strategic one, guided by the overall synthetic plan.
Caption: Decision logic for selecting the appropriate protected piperidone.
-
Choose 4,4-Dimethoxypiperidine when:
-
The synthetic route is short and requires a final, mild deprotection step.
-
The elaborated molecule contains other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers) that would be cleaved by harsher conditions.[14]
-
Rapid and high-throughput synthesis is a priority, where shorter deprotection times are advantageous.
-
-
Choose 4-Piperidone Ethylene Ketal when:
-
The synthetic route is long and involves steps that require acidic conditions where a dimethyl ketal would be unstable.
-
The protecting group must exhibit high stability and orthogonality to other transformations.
-
The final deprotection step can tolerate stronger acids without compromising the integrity of the final product.
-
Conclusion
Both 4,4-dimethoxypiperidine and 4-piperidone ethylene ketal are indispensable tools in modern organic synthesis. They offer reliable protection of the 4-keto group while enabling selective functionalization of the piperidine nitrogen. The choice between them is not one of superior versus inferior, but rather of strategic selection based on chemical reactivity and synthetic context. 4,4-dimethoxypiperidine offers the advantage of mild, facile deprotection, ideal for sensitive substrates and shorter syntheses. Conversely, 4-piperidone ethylene ketal provides the robust stability required to withstand a broader range of reaction conditions in complex, multi-step synthetic campaigns. A thorough understanding of these reactivity profiles allows the medicinal chemist to design more efficient, robust, and successful synthetic routes toward novel therapeutics.
References
-
PubChem. (n.d.). 4,4-Dimethoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). piperidine, 4,4-dimethoxy-. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4,4-DIMETHOXYPIPERIDINE. Retrieved from [Link]
- Sammakia, T., & Smith, R. S. (1992). Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 31B(7), 417-421.
-
Chemsrc. (2025, August 24). 4-Piperidone-ethylene ketal. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Mitch, C. H., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Rzepa, H. S. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
-
NIST. (n.d.). 4-Piperidinone ethyl ketal. NIST Chemistry WebBook. Retrieved from [Link]
- Casy, A. F. (1964). Ketal formation in 4-piperidones. Experientia, 20(8), 437-438.
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344-5353.
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
-
IIT Guwahati. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. Retrieved from [Link]
-
PubMed. (2008, October 23). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Retrieved from [Link]
-
Phys.org. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8279-8285.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344-5353.
-
PubMed. (1983, January). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]
-
Drug Enforcement Administration. (2022, September 22). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]
-
Federal Register. (2023, April 11). Designation of 4-piperidone, Its Acetals, Amides, Carbamates, Salts, and Salts of Its Acetals, Amides, and Carbamates as a List I Chemical. Retrieved from [Link]
-
National Law Review. (2023, April 19). DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical. Retrieved from [Link]
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Advantages of dimethyl acetal over ethylene glycol ketal protecting groups
Executive Summary: The "Stability vs. Lability" Trade-off[1]
In complex organic synthesis, the choice between a Dimethyl Acetal (DMA) and an Ethylene Glycol Ketal (Dioxolane) is rarely about "which is better," but rather "which fits the synthetic bottleneck."
While the ethylene glycol ketal is the industry standard for robustness —surviving harsh reductions, oxidations, and basic conditions—the dimethyl acetal offers a critical strategic advantage: tunable lability . This guide analyzes why the "less stable" dimethyl acetal is often the superior choice for late-stage functionalization and substrates containing acid-sensitive moieties (e.g., silyl ethers, Boc groups), where the harsh conditions required to cleave a dioxolane would be catastrophic.
Mechanistic Foundation: Entropy & Kinetics[2]
To select the right group, one must understand the thermodynamic and kinetic forces at play.[1] The fundamental difference lies in entropy .
The Entropic Effect[2][3][4]
-
Ethylene Glycol Ketal (Cyclic): Formation is entropically favored (2 molecules
2 molecules: ketone + glycol ketal + water). Hydrolysis is entropically disfavored because the ring-opening step restricts conformational freedom before the second bond breaks. This makes dioxolanes significantly harder to remove. -
Dimethyl Acetal (Acyclic): Formation is entropically disfavored (3 molecules
2 molecules: ketone + 2 MeOH acetal + water). However, hydrolysis is kinetically rapid because the first methoxy group leaves as a free methanol molecule, with no tether to facilitate recombination.
Comparative Hydrolysis Rates
Experimental data indicates a massive disparity in hydrolytic stability.[2]
| Protecting Group | Structure Type | Relative Hydrolysis Rate ( | Half-life ( |
| Dimethyl Acetal | Acyclic | ~30 - 35 | Minutes |
| Ethylene Glycol Ketal | Cyclic (5-membered) | 1 (Reference) | Hours |
| 1,3-Dioxane | Cyclic (6-membered) | < 0.1 | Hours/Days |
Data interpolated from relative hydrolysis rates of diethyl acetals vs. 1,3-dioxolanes [1][2].
Critical Workflow Visualization
The following diagram illustrates the mechanistic divergence that dictates the "Ease of Removal" advantage for dimethyl acetals.
Figure 1: Mechanistic divergence during acid hydrolysis. The acyclic dimethyl acetal allows the leaving group to diffuse away, preventing re-closure, whereas the cyclic ketal's tethered alcohol promotes rapid re-formation, slowing deprotection.
Performance Comparison: When to Choose DMA
Advantage 1: Mild Deprotection (Chemoselectivity)
The primary reason to choose DMA is orthogonality .
-
Scenario: You have a molecule with a TBS (tert-butyldimethylsilyl) ether and a protected ketone.
-
Problem: Removing an ethylene glycol ketal requires aqueous acid (e.g., 1M HCl, reflux) or strong Lewis acids, which often cleave silyl ethers.
-
DMA Solution: Dimethyl acetals can be cleaved using catalytic Iodine (
) in acetone or PPTS (pyridinium p-toluenesulfonate) in wet methanol at room temperature. These conditions leave silyl ethers and Boc groups intact [3].
Advantage 2: Green Formation (Process Scale)
Ethylene glycol ketal formation typically requires Dean-Stark distillation (high energy, benzene/toluene reflux) to remove water. DMA formation can be driven chemically using Trimethyl Orthoformate (TMOF) as a water scavenger. This reaction proceeds at mild temperatures (often RT to 50°C) and is more amenable to scale-up in multipurpose reactors where high-temperature azeotropic distillation is difficult.
Advantage 3: Steric Profile & Rheology
-
Viscosity: Dimethyl acetals lower the viscosity of the reaction mixture compared to the often syrupy ethylene glycol mixtures.
-
Sterics: While the dioxolane ring is compact, it is rigid. The methoxy groups of a DMA are conformationally mobile, which can sometimes allow for better access to adjacent sites during subsequent functionalization steps.
Experimental Protocols
Protocol A: Mild Formation of Dimethyl Acetal (TMOF Method)
Best for: Acid-sensitive substrates, Process scale-up.
Reagents:
-
Substrate (Ketone/Aldehyde): 1.0 equiv
-
Trimethyl Orthoformate (TMOF): 3.0 - 5.0 equiv
-
Methanol (anhydrous): Solvent (0.5 M concentration)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 (1-2 mol%)
Procedure:
-
Dissolve substrate in anhydrous methanol under
atmosphere. -
Add TMOF followed by the acid catalyst.[3]
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.
-
Note: TMOF reacts with generated water to form methyl formate and methanol, chemically driving the equilibrium.[4]
-
-
Quench: Add solid
or triethylamine to neutralize the catalyst before concentration. -
Workup: Concentrate under reduced pressure. The residue is often pure enough for the next step. If needed, distill or flash chromatograph on basic alumina (silica is acidic and may hydrolyze the product).
Protocol B: Chemoselective Deprotection of DMA
Best for: Releasing carbonyls in the presence of silyl ethers or esters.
Reagents:
-
DMA Substrate: 1.0 equiv
-
Acetone: Solvent (Wet, technical grade is sufficient)
-
Catalyst: Molecular Iodine (
): 5–10 mol%
Procedure:
-
Dissolve the DMA substrate in acetone (0.1 M).
-
Stir at RT for 15–45 minutes. The solution will be dark brown.
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the iodine color disappears (solution turns clear/yellow). -
Workup: Extract with ether/DCM, wash with brine, dry over
. -
Result: Quantitative regeneration of the carbonyl without affecting acid-sensitive silyl protecting groups [4].
Decision Matrix
Use this logic flow to select the appropriate protecting group for your synthesis.
Figure 2: Decision matrix for selecting between Dimethyl Acetal and Ethylene Glycol Ketal based on substrate sensitivity and reaction conditions.
Conclusion
While ethylene glycol ketals offer brute-force stability, dimethyl acetals offer precision . By utilizing the kinetic lability of the acyclic acetal, researchers can achieve high-yielding deprotection steps that preserve delicate molecular architecture. For modern drug development involving multi-functional scaffolds, the dimethyl acetal formed via the TMOF method is often the more "atom-economical" and "chemoselective" choice.
References
-
McClelland, R. A., & Seaman, N. E. (1984).[6] A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry.[6] Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Dimethyl Acetals: Formation and Deprotection. Retrieved from [Link]
-
Ma, H., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
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Technical Guide: FTIR Characterization of Methoxy Groups in Piperidine Derivatives
Executive Summary
In the development of piperidine-based pharmacophores (e.g., Donepezil, Paroxetine), the methoxy group (-OCH₃) serves as a critical modulator of lipophilicity and metabolic stability. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR)—specifically Attenuated Total Reflectance (ATR)—offers a rapid, non-destructive alternative for routine quality control and kinetic monitoring.
This guide objectively compares ATR-FTIR performance against Raman spectroscopy and 1H-NMR for identifying methoxy substituents on piperidine rings. It addresses the specific spectral challenges posed by the piperidine "Bohlmann bands" and provides a validated protocol for distinguishing ether linkages from ring vibrations.
Part 1: Spectral Fingerprinting & Characteristic Peaks
The identification of a methoxy group attached to a piperidine ring requires deconvoluting the ether signals from the complex vibrational manifold of the heterocyclic amine.
The "Anchor" and The "Interference"
Successful characterization relies on two primary vibrational modes: the C–O–C stretching vibration (the Anchor) and the C–H stretching vibration (often the Interference).
1. The Anchor: C–O–C Stretching (1000–1300 cm⁻¹)
The most diagnostic feature of the methoxy group is the C–O stretching vibration. Its position is heavily influenced by the hybridization of the carbon atoms attached to the oxygen.
-
Aryl-Alkyl Ethers (e.g., Anisole-like derivatives): If the methoxy group is attached to an aromatic ring on the piperidine scaffold, resonance strengthens the bond, shifting the asymmetric stretch to 1200–1275 cm⁻¹ .
-
Dialkyl Ethers: If the methoxy is attached directly to the saturated piperidine ring or an alkyl side chain, the band appears at lower wavenumbers, typically 1085–1150 cm⁻¹ .
2. The Interference: Methoxy C–H vs. Piperidine Bohlmann Bands
This is the critical failure point for inexperienced analysts.
-
Methoxy Signal: The symmetrical C–H stretch of the methyl group (
) typically appears as a sharp shoulder around 2815–2830 cm⁻¹ . -
The Piperidine Trap (Bohlmann Bands): Piperidine derivatives often exhibit "Bohlmann bands" in the 2700–2800 cm⁻¹ region. These arise from C–H bonds anti-periplanar to the nitrogen lone pair.
-
Insight: If your piperidine is protonated (salt form) or N-substituted in a way that locks the conformation, these bands shift or disappear. Do not mistake a Bohlmann band for a methoxy peak.
-
Summary Table of Characteristic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Specificity |
| Aryl Ether (Ar-O-CH₃) | 1230 – 1275 | Strong | High (Diagnostic) | |
| Alkyl Ether (R-O-CH₃) | 1085 – 1150 | Strong | Moderate (Overlaps with C-N) | |
| Methoxy Methyl | 2815 – 2835 | Medium/Weak | Low (Masked by ring C-H) | |
| Piperidine Ring | 3300 – 3500 | Medium | High (If secondary amine) | |
| Piperidine Ring | Bohlmann Bands | 2700 – 2800 | Weak/Med | High (Stereo-dependent) |
Part 2: Comparative Analysis (FTIR vs. Alternatives)
While FTIR is powerful, it is not omnipotent. The following comparison evaluates ATR-FTIR against Raman and 1H-NMR for this specific application.
Performance Matrix
| Feature | ATR-FTIR (The Product) | Raman Spectroscopy | 1H-NMR (400 MHz) |
| Primary Detection | Dipole moment change (Polar bonds: C-O, N-H) | Polarizability change (Non-polar: C-C, C=C) | Magnetic environment of protons |
| Methoxy Specificity | High for C-O stretch; Low for C-H stretch. | Low . Ether signals are weak; eclipsed by ring breathing modes. | Absolute . Singlet at |
| Sample Prep | None (Solid/Liquid direct). < 1 min. | None (Glass vial/bag). < 1 min. | Dissolution required (CDCl₃/DMSO). 10-20 mins. |
| Water Interference | High (O-H stretch masks N-H). | Negligible (Best for aqueous solutions). | High (Requires deuterated solvents). |
| Cost per Scan | < $0.10 | < $0.10 | > $5.00 (Solvent + Tube) |
| Best Use Case | QC / ID Verification / Kinetic Monitoring | Polymorph screening / Crystal form ID | Structural Elucidation / Purity Quantitation |
Expert Insight: Why Choose FTIR?
Choose FTIR when you need to confirm the presence of the ether linkage in a solid intermediate without dissolving it. For example, monitoring the methylation of a piperidine-phenol precursor. The appearance of the strong band at ~1240 cm⁻¹ (aryl ether) is a definitive "Go/No-Go" signal that Raman often misses due to the low polarizability of the C-O bond.
Part 3: Validated Experimental Protocol
To ensure data integrity, follow this self-validating ATR-FTIR workflow. This protocol minimizes the risk of false positives from atmospheric water or sample contamination.
Workflow Visualization
Figure 1: Validated ATR-FTIR acquisition workflow for piperidine derivatives.
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for piperidine salts (often hard solids) to prevent scratching.
-
Background Acquisition:
-
Crucial Step: Clean the crystal with Isopropanol (IPA). Ensure it is dry.
-
Acquire a background spectrum (air) immediately before the sample. Do not use a background older than 15 minutes, as atmospheric CO₂ and H₂O levels fluctuate.
-
-
Sample Loading:
-
Place the piperidine derivative (approx 5-10 mg) on the crystal center.
-
Apply pressure using the anvil. Target: High contact is essential for the evanescent wave to penetrate. If the peaks are "noisy" (low S/N ratio), increase pressure.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving Bohlmann bands).
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (scales intensity based on wavelength penetration depth).
-
Apply Baseline Correction (Rubberband method preferred).
-
Part 4: Logic Tree for Peak Assignment
Use this decision logic to interpret the spectrum and avoid false positives from the piperidine ring.
Figure 2: Spectral assignment logic for differentiating ether types on piperidine scaffolds.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for C-O and C-H assignment rules).
-
NIST Chemistry WebBook. (n.d.).[1] Piperidine Infrared Spectrum.[2][3][4] National Institute of Standards and Technology.[1][3][5] Retrieved October 26, 2023, from [Link]
-
Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. (Foundational paper on Bohlmann bands in piperidines).
Sources
Technical Guide: Acid Lability of Piperidine Acyclic vs. Cyclic Acetals
Executive Summary
In the design of pH-sensitive prodrugs and antibody-drug conjugates (ADCs), the piperidine scaffold frequently serves as a pivotal linker. The choice between acyclic acetals (e.g., dimethyl acetals) and cyclic acetals (e.g., 1,3-dioxolanes/spirocycles) dictates the release kinetics of the payload.
-
The Bottom Line: Acyclic piperidine acetals are kinetically labile, typically hydrolyzing within minutes to hours at endosomal pH (5.0–6.0), making them ideal for "burst release" mechanisms. Cyclic piperidine acetals exhibit significantly higher stability (days to weeks at pH 5.0) due to entropic factors and the chelate effect, rendering them suitable for circulation-stable scaffolds that require lysosomal degradation or enzymatic assistance.
-
Critical Variable: The basicity of the piperidine nitrogen (
) introduces a strong inductive effect. At physiological pH, the protonated ammonium species ( effect) destabilizes the oxocarbenium transition state, significantly retarding hydrolysis compared to carbocyclic analogs.
Mechanistic Foundation
To control the release profile, one must understand the hydrolysis mechanism. The rate-determining step (RDS) in acetal hydrolysis is the formation of the oxocarbenium ion.[1]
The Nitrogen "Brake" Effect
Unlike standard cyclohexanone acetals, piperidine acetals possess a basic nitrogen. In acidic media (pH < 7), this nitrogen is protonated (
Pathway Visualization
The following diagram illustrates the divergent pathways for acyclic vs. cyclic systems under acidic stress.
Figure 1: Mechanistic pathway of piperidine acetal hydrolysis. Note the "Kinetic Trap" where N-protonation inductively destabilizes the subsequent RDS.
Comparative Analysis: Acyclic vs. Cyclic
Acyclic Acetals (e.g., 4,4-dimethoxypiperidine)
-
Kinetics: First-order decay is rapid upon acidification. The leaving group (methanol/ethanol) diffuses away immediately, preventing recombination.
-
Thermodynamics: Formation is entropically neutral to slightly unfavorable, meaning hydrolysis is entropically driven (increase in degrees of freedom).
-
Use Case: Rapid payload release in early endosomes (pH 6.0–6.5).
Cyclic Acetals (e.g., 1,4-dioxa-8-azaspiro[4.5]decane)[2]
-
Kinetics: Hydrolysis is
to times slower than acyclic analogs. -
The Entropic Barrier: When the C-O bond breaks, the oxygen atom remains tethered to the molecule. This high "effective concentration" allows the ring to re-close faster than water can attack the oxocarbenium ion.
-
Use Case: Linkers requiring high serum stability; release triggers often require lysosomal pH (< 5.0) or extended residence time.
Quantitative Performance Matrix
The table below summarizes the relative stability half-lives (
| Feature | Acyclic Piperidine Acetal | Cyclic Piperidine Acetal (Ethylene Glycol) | Cyclic Piperidine Acetal (1,3-Propane Diol) |
| Structure Type | Open Chain ( | 5-Membered Ring (Dioxolane) | 6-Membered Ring (Dioxane) |
| Stable (> 24 h) | Highly Stable (> 1 week) | Highly Stable (> 1 week) | |
| 10 - 60 mins | 24 - 72 hours | 12 - 48 hours | |
| Entropic Effect | Favors Hydrolysis | Favors Ring Closure | Moderate Ring Closure |
| Primary Utility | Burst Release / Prodrugs | Structural Scaffold / ADCs | Tunable Linkers |
Note: Data represents generalized trends for N-alkylated piperidines. Electron-withdrawing groups on the Nitrogen (e.g., Amides, Carbamates) will accelerate hydrolysis by reducing the basicity of the nitrogen.
Experimental Protocols
To validate these kinetics in your specific molecule, use the following self-validating NMR assay.
Protocol: NMR-Based Kinetic Profiling ( )
Objective: Determine
Materials:
-
Deuterated Acetate Buffer (pD 5.0) and Phosphate Buffer (pD 7.4). Note: pD = pH meter reading + 0.40.
-
Internal Standard: 1,3,5-Trioxane (inert to acid, distinct singlet at ~5.2 ppm).
-
Instrument: 400 MHz (or higher) NMR.
Workflow:
-
Stock Prep: Dissolve 10 mg of piperidine acetal in 100
(acetonitrile-d3 ensures solubility). -
Initiation: Add stock to 500
of pre-thermostatted (37°C) deuterated buffer containing 1 mM Trioxane. -
Acquisition: Immediately insert into NMR probe. Lock and shim.
-
Monitoring: Acquire 1H spectra every 5 minutes for acyclic acetals (or every 60 mins for cyclic) until >90% conversion.
-
Data Processing: Integrate the acetal anomeric proton (or methoxy protons) relative to the Trioxane standard. Plot
vs. time. The slope is .
Decision Logic for Linker Selection
Figure 2: Decision matrix for selecting piperidine acetal linkers based on release requirements.
References
-
Gillies, E. R., et al. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery.[2] Bioconjugate Chemistry.[2] Link
- Significance: Establishes the fundamental hydrolytic trends of cyclic vs. acyclic acetals in drug delivery polymers.
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Link
- Significance: The authoritative review on the physical organic chemistry of acetal hydrolysis, including entropy and inductive effects.
-
Fife, T. H. (1972). Physical Organic Chemistry of Acetal Hydrolysis. Accounts of Chemical Research. Link
- Significance: Details the transition state stabilization and the influence of ring strain on cyclic acetals.
-
Jain, N., et al. (2015). Synthesis and Biological Evaluation of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives.[3] Bioorganic & Medicinal Chemistry Letters. Link
- Significance: Provides specific examples of stable cyclic piperidine acetals used in medicinal chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4,4-Dimethoxypiperidine
Executive Summary & Chemical Profile
Immediate Action Required: Treat 4,4-Dimethoxypiperidine as a Combustible Liquid and Corrosive/Irritant Base .
The primary operational risk with this compound is not just its inherent toxicity, but its chemical instability in acidic environments . As a ketal, it is sensitive to hydrolysis. Mixing this waste with acidic streams will generate heat, 4-piperidinone, and methanol, potentially pressurizing waste containers or creating unexpected flammability hazards.
Physicochemical Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 15909-61-2 | Use for waste tagging and inventory tracking. |
| Chemical Structure | Piperidine ring with dimethyl ketal at C4 | Secondary amine (basic) + Ketal (acid-sensitive). |
| Physical State | Colorless to light yellow liquid | Handle with liquid-resistant gloves (Nitrile). |
| Flash Point | ~78°C (172°F) (Method Dependent) | Class IIIA Combustible Liquid. Do not store near oxidizers. |
| pKa | ~10-11 (Estimated for amine) | Strong Base. Incompatible with acid waste streams. |
| Hazard Codes | H315, H319, H227 | Causes skin irritation; Causes serious eye irritation; Combustible liquid. |
The Chemistry of Segregation (The "Why")
Expert Insight: Effective safety relies on understanding the "invisible" reactions in your waste container.
You must strictly segregate 4,4-Dimethoxypiperidine from acidic waste. Unlike simple amines which merely form salts with acids, this compound undergoes acid-catalyzed hydrolysis .
The Mechanism of Failure: If 4,4-Dimethoxypiperidine is added to an acidic waste carboy (pH < 4), the following reaction occurs:
-
Protonation: The acid attacks the methoxy groups.
-
Hydrolysis: The ketal collapses to form 4-Piperidinone .
-
Byproduct Generation: Two equivalents of Methanol are released.
Operational Consequence:
-
Exotherm: The reaction generates heat.
-
Flammability Shift: You are generating Methanol (Flash point 11°C) inside a container that may have been designated for higher flash-point waste, significantly lowering the flash point of the bulk waste.
-
Pressure: Volatilization of methanol can pressurize capped containers.
Waste Stream Decision Logic
The following decision tree illustrates the correct classification workflow to prevent cross-contamination.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is wet or has potential to corrode.
-
Secondary Containment: All collection must happen within a tray capable of holding 110% of the container's volume.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Organic Alkali."
-
Constituents: List "4,4-Dimethoxypiperidine" explicitly.
-
Hazard Checkbox: Mark "Irritant," "Flammable/Combustible," and "Basic."
-
Phase 2: Benchtop Neutralization (Small Scale Only)
Perform this only if you must combine with aqueous waste streams.
-
Dilute the waste with water (1:10 ratio).
-
Slowly add 1M HCl only if hydrolysis is intended and controlled in a fume hood (expect methanol generation).
-
Preferred Method: Do not neutralize. Dispose of as Non-Halogenated Organic Solvent Waste .
Phase 3: Empty Container Management (RCRA Compliance)
Under EPA 40 CFR 261.7, a container is "RCRA Empty" only if:
-
All wastes have been removed by pouring/pumping.
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.[1]
-
Action: Triple rinse the empty bottle with a compatible solvent (e.g., Ethanol). Collect the rinsate into the Stream B (Organic) waste container. Deface the label and discard the bottle as standard trash or glass recycling depending on facility rules.
Emergency Contingencies: Spill Management
Scenario: 500mL spill of 4,4-Dimethoxypiperidine on the lab floor.
-
Evacuate & Ventilate: Remove ignition sources. The flash point is 78°C, but vapors can accumulate.
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If in a confined space, respiratory protection (organic vapor cartridge) is recommended due to amine vapors.
-
Containment: Use vermiculite or sand to dike the spill.
-
Do NOT use: Paper towels alone (combustible surface area increase).
-
Do NOT use: Acid-based neutralizers (exothermic reaction risk).
-
-
Cleanup:
-
Absorb liquid with inert absorbent pads.
-
Place soaked pads into a wide-mouth hazardous waste jar.
-
Wipe surface with a mild soap/water solution to remove oily amine residue.
-
-
Disposal of Debris: Label as "Solvent Contaminated Debris (4,4-Dimethoxypiperidine)."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557469, 4,4-Dimethoxypiperidine. PubChem.[2] [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. EPA.gov. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4,4-dimethoxypiperidine. ECHA.europa.eu.[2] [Link]
Sources
Mastering the Safe Handling of 4,4-Dimethoxypiperidine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven protocol for the safe handling, application, and disposal of 4,4-Dimethoxypiperidine, a compound of significant interest in modern organic chemistry. Our objective is to empower you with the knowledge to not only prevent exposure but also to understand the rationale behind each safety measure, ensuring a culture of proactive safety within your laboratory.
Hazard Profile of 4,4-Dimethoxypiperidine: Understanding the Risks
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4,4-Dimethoxypiperidine (CAS No. 5608-82-2) is a piperidine derivative that demands careful management due to its significant health risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4-Dimethoxypiperidine is classified with the following hazards[1]:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.
The primary danger associated with this compound is its corrosive nature. Direct contact can lead to severe chemical burns to the skin and can cause irreversible damage to the eyes. Inhalation of its vapors or aerosols can irritate the respiratory tract, leading to discomfort and potential complications. The causality here is the chemical's reactivity with biological tissues. As with many amines, its basicity can disrupt cell membranes and denature proteins upon contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the most critical immediate step to mitigate the risks associated with 4,4-Dimethoxypiperidine. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| Protection Type | Recommended Equipment | Justification and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Due to its severe corrosive properties and the risk of serious eye damage, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact, which can cause severe burns. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | This is to protect the skin from accidental splashes or spills. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate organic vapor cartridges. | This is necessary to prevent the inhalation of vapors or aerosols, which can cause respiratory irritation. Respiratory protection is particularly important when working outside of a certified chemical fume hood or in poorly ventilated areas. |
Operational Plan: From Receipt to Disposal
A systematic and well-documented operational plan is essential for minimizing risk throughout the lifecycle of 4,4-Dimethoxypiperidine in the laboratory.
Handling and Storage
Engineering Controls: All work with 4,4-Dimethoxypiperidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by removing any unnecessary items and ensuring all required equipment is within easy reach inside the fume hood.
-
Dispensing: When transferring the chemical, use a chemical-resistant syringe or pipette. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
During Use: Keep the container of 4,4-Dimethoxypiperidine sealed when not in use. If any part of your body comes into contact with the chemical, immediately follow the first aid procedures outlined below.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water. Decontaminate all surfaces that may have come into contact with the chemical.
Storage: Store 4,4-Dimethoxypiperidine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Disposal Plan
All waste containing 4,4-Dimethoxypiperidine must be treated as hazardous waste.
-
Unused Product: Dispose of unused or unwanted 4,4-Dimethoxypiperidine through your institution's hazardous waste management program. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with 4,4-Dimethoxypiperidine, including gloves, absorbent materials from spills, and empty containers, must be collected in a sealed, clearly labeled hazardous waste container for proper disposal.
First Aid Measures: Immediate Response to Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This guide is intended to provide a comprehensive framework for the safe handling of 4,4-Dimethoxypiperidine. However, it is imperative that all laboratory personnel also consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols. A proactive and informed approach to chemical safety is the cornerstone of responsible scientific practice.
References
-
PubChem. (n.d.). 4,4-Dimethoxypiperidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
